Lauryl Hydroxysultaine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Cleansing; Foam boosting; Hair conditioning; Skin conditioning; Surfactant; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3-[dodecyl(dimethyl)azaniumyl]-2-hydroxypropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37NO4S/c1-4-5-6-7-8-9-10-11-12-13-14-18(2,3)15-17(19)16-23(20,21)22/h17,19H,4-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGPBVIAYDDWDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2050035 | |
| Record name | Dodecyl(2-hydroxy-3-sulphonatopropyl)dimethylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2050035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Dodecanaminium, N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13197-76-7 | |
| Record name | Lauryl hydroxysultaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13197-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauryl hydroxysultaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013197767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dodecanaminium, N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecyl(2-hydroxy-3-sulphonatopropyl)dimethylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2050035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyl(2-hydroxy-3-sulphonatopropyl)dimethylammonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURYL HYDROXYSULTAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/176KKP31OZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Lauryl Hydroxysultaine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and research applications of Lauryl Hydroxysultaine (LHS), an amphoteric surfactant valued for its mildness, excellent foaming capabilities, and stability. This document is intended to serve as a technical resource, offering detailed information and experimental protocols to support its application in various research and development settings.
Core Chemical Properties
This compound, with the IUPAC name 3-[dodecyl(dimethyl)azaniumyl]-2-hydroxypropane-1-sulfonate, is a zwitterionic surfactant.[1][2] This means it possesses both a positive and a negative charge within its molecular structure, rendering it electrically neutral over a wide pH range.[3][4] Its amphoteric nature contributes to its excellent compatibility with other surfactant types, including anionic, cationic, and non-ionic surfactants.[5]
Quantitative Chemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₃₇NO₄S | [6][7] |
| Molecular Weight | 351.55 g/mol | [4] |
| CAS Number | 13197-76-7 | [5][6] |
| Appearance | Clear to yellowish liquid | [6] |
| Boiling Point | ~350°C | [6] |
| Density | ~1.1 g/cm³ at 20°C | [4] |
| Water Solubility | 680 g/L at 20°C | [4] |
| Critical Micelle Concentration (CMC) | ~2.8 mmol/L | |
| pH (as supplied) | 6.0 - 8.5 | [6][8] |
Note: The provided CMC value is based on a single study and may vary depending on experimental conditions such as temperature, pH, and ionic strength.
Synthesis of this compound
The primary industrial synthesis of this compound involves a two-step process. The first step is the reaction of epichlorohydrin with sodium bisulfite to form the intermediate sodium 3-chloro-2-hydroxypropane-1-sulfonate (CHPS). The second step is the quaternization of lauryl dimethylamine (LDMA) with CHPS.[3]
An alternative laboratory-scale synthesis can be performed starting from lauric acid, which involves an amidation step followed by quaternization.[3]
Experimental Protocol: Laboratory Scale Synthesis (Conceptual)
Materials:
-
Lauryl dimethylamine (LDMA)
-
Sodium 3-chloro-2-hydroxypropane-1-sulfonate (CHPS)
-
Isopropyl alcohol (or other suitable solvent)
-
Sodium hydroxide solution
-
Hydrochloric acid solution
-
Rotary evaporator
-
Reaction vessel with stirring and temperature control
Procedure:
-
In a reaction vessel, dissolve lauryl dimethylamine in isopropyl alcohol.
-
Slowly add sodium 3-chloro-2-hydroxypropane-1-sulfonate to the solution while stirring.
-
Heat the mixture to a specified temperature (e.g., 70-80°C) and maintain for several hours to facilitate the quaternization reaction.
-
Monitor the reaction progress by techniques such as titration to determine the consumption of the tertiary amine.
-
Once the reaction is complete, adjust the pH of the solution to the desired range (typically near neutral) using sodium hydroxide or hydrochloric acid.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be further purified by methods such as extraction or chromatography if high purity is required for specific research applications.
Research Applications
While this compound is predominantly used in the personal care industry, its unique properties make it a candidate for various research applications, particularly in drug delivery and formulation science.
Solubilization of Poorly Soluble Drugs
Surfactants are widely used to enhance the solubility of hydrophobic drugs by forming micelles that can encapsulate the drug molecules.[9] The amphiphilic nature of LHS, with its long hydrophobic lauryl tail and polar headgroup, allows it to form micelles in aqueous solutions above its critical micelle concentration (CMC). These micelles provide a hydrophobic core where poorly soluble drugs can be partitioned, thereby increasing their apparent solubility.
Permeation Enhancement in Drug Delivery
Chemical permeation enhancers are often employed to improve the transport of drugs across biological membranes, such as the skin. Surfactants can act as permeation enhancers by disrupting the highly organized structure of the stratum corneum, the outermost layer of the skin.[10][11] The mechanism can involve the fluidization of the lipid bilayers, leading to increased drug diffusivity. While specific studies on LHS as a skin permeation enhancer are limited, its surfactant properties suggest potential in this area.
Interaction with Proteins and Lipid Membranes
The interaction of surfactants with proteins and lipids is a critical area of research in biochemistry and drug delivery. These interactions can influence protein stability and the integrity of cell membranes and liposomal drug carriers.
Protein Interaction: Ionic surfactants are known to interact with proteins, which can lead to conformational changes and even denaturation.[12] As a zwitterionic surfactant, LHS is generally considered milder than its purely anionic or cationic counterparts. Investigating the effect of LHS on the secondary and tertiary structure of proteins can be crucial for developing stable protein-based formulations.
Lipid Membrane Interaction: Surfactants can insert into lipid bilayers, altering their physical properties such as fluidity and permeability. This can impact the stability of liposome-based drug delivery systems.[13] Understanding the interaction of LHS with model lipid membranes is essential for its potential use in formulations containing liposomes or for assessing its effects on cell membranes.
Key Experimental Protocols for Research
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant and can be determined by various methods that detect the onset of micelle formation.
Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once micelles begin to form, the surface tension remains relatively constant. The CMC is the concentration at which this break in the surface tension versus concentration curve occurs.
Protocol:
-
Prepare a series of aqueous solutions of this compound with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).[14]
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot.
Foamability and Foam Stability Testing
The Ross-Miles method is a standard procedure for evaluating the foaming properties of surfactants.[1][15]
Protocol (Ross-Miles Method):
-
Prepare a solution of this compound at a specific concentration and temperature.
-
A defined volume of the solution is poured from a specified height into a graduated cylinder containing another portion of the same solution.
-
The initial height of the foam generated is measured immediately after pouring. This represents the foamability.
-
The foam height is then measured at set time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
Characterization of Micelle Size
Dynamic Light Scattering (DLS) is a common technique for measuring the size of particles, including surfactant micelles, in a solution.[13][16]
Protocol (Dynamic Light Scattering):
-
Prepare a solution of this compound at a concentration above its CMC.
-
Filter the solution to remove any dust or large aggregates.
-
Place the sample in the DLS instrument.
-
The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the micelles.
-
The diffusion coefficient of the micelles is determined, and the hydrodynamic diameter is calculated using the Stokes-Einstein equation. The zeta potential, which indicates the surface charge and stability of the micelles, can also be measured.[17]
Mandatory Visualizations
Signaling Pathways and Interactions
The following diagrams illustrate conceptual relationships and workflows relevant to the research applications of this compound.
References
- 1. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 2. Circular Dichroism (CD) Analyses of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound | 13197-76-7 | Benchchem [benchchem.com]
- 4. This compound, 13197-76-7 [thegoodscentscompany.com]
- 5. This compound CAS#: 13197-76-7 [m.chemicalbook.com]
- 6. specialchem.com [specialchem.com]
- 7. This compound | C17H37NO4S | CID 114474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 11. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. juser.fz-juelich.de [juser.fz-juelich.de]
- 13. researchgate.net [researchgate.net]
- 14. Experimental Reasoning for the Selection of the Foam-washing Agent Base Carrier at pH 3.3–4.8 [wisdomlib.org]
- 15. pdogf.com.ua [pdogf.com.ua]
- 16. muser-my.com [muser-my.com]
- 17. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review [mdpi.com]
Lauryl Hydroxysultaine: A Technical Examination of Its Biological Interactions and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauryl Hydroxysultaine (LHS) is a zwitterionic surfactant widely utilized in personal care and cosmetic products for its mild cleansing and foaming properties.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of LHS's mechanism of action in biological systems, with a focus on its interactions at the cellular and molecular level. While a complete picture of its nuanced biological activity remains an area of active investigation, this document synthesizes the available toxicological data, outlines established experimental protocols for its safety assessment, and discusses the theoretical framework of its interaction with biological membranes. The information is intended to serve as a foundational resource for researchers and professionals in drug development and cosmetic science.
Introduction to this compound
This compound, chemically known as 1-Dodecanaminium, N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-, inner salt, is an amphoteric surfactant belonging to the hydroxysultaine class of compounds.[3][4] Its molecular structure incorporates a hydrophobic lauryl tail and a hydrophilic headgroup containing both a positively charged quaternary ammonium group and a negatively charged sulfonate group.[3] This zwitterionic nature imparts a net neutral charge over a wide pH range, which is believed to contribute to its milder profile compared to purely anionic or cationic surfactants.[3] In cosmetic and personal care formulations, LHS functions as a cleansing agent, foam booster, and viscosity-controlling agent.[1][2]
Mechanism of Action in Biological Systems
The primary mechanism of action of this compound in biological systems is attributed to its surface-active properties, leading to interactions with cellular membranes and proteins. As a surfactant, LHS can partition at the lipid-water interface of the stratum corneum and cell membranes, which can lead to a range of biological effects.
Interaction with the Stratum Corneum and Cell Membranes
The outermost layer of the skin, the stratum corneum, provides a formidable barrier primarily composed of corneocytes embedded in a lipid-rich matrix. Surfactants can interact with and disrupt this organized lipid structure.[5][6] The hydrophobic tail of LHS is thought to penetrate the lipid domains of the stratum corneum, while the hydrophilic headgroup remains oriented towards the aqueous environment. This insertion can disrupt the lamellar organization of the intercellular lipids, potentially increasing the permeability of the skin barrier.[6][7]
At the cellular level, surfactants can integrate into the phospholipid bilayer of cell membranes. This can alter membrane fluidity and permeability, and at higher concentrations, lead to membrane solubilization and cell lysis.[8] The zwitterionic nature of LHS is thought to result in a less disruptive interaction with the cell membrane compared to charged surfactants. Anionic surfactants can strongly bind to and denature proteins, while cationic surfactants can exhibit significant cytotoxicity. The balanced charge of zwitterionic surfactants like LHS is hypothesized to lead to weaker interactions with both lipids and proteins, contributing to their observed mildness.
Cellular and Molecular Effects
Exposure of skin cells, such as keratinocytes, to surfactants can trigger a cascade of cellular responses. Disruption of the cell membrane can lead to the release of intracellular contents and the activation of inflammatory signaling pathways.[9][10] While specific signaling pathways modulated by LHS have not been definitively identified in the available literature, surfactant-induced irritation is generally associated with the release of pro-inflammatory cytokines and chemokines.[10] This inflammatory response is a key component of the skin irritation phenomenon.
Quantitative Toxicological Data
A substantial body of research has focused on the toxicological profile of this compound to ensure its safety in consumer products. The following tables summarize key quantitative data from these studies.
| Toxicological Endpoint | Species | Test Conditions | Result | Reference |
| Acute Oral Toxicity (LD50) | Rat | 28-32% aqueous solution | > 560-640 mg/kg bw | [11] |
| Dermal Irritation | Rabbit | 28-32% aqueous solution | Slight dermal irritant | [11] |
| Eye Irritation | Rabbit | 28-32% aqueous solution | Irritating to eyes | [11] |
| Mutagenicity (Ames Test) | S. typhimurium | 29% solution | Not mutagenic | [11] |
Table 1: Summary of Toxicological Data for this compound
Experimental Protocols
Standardized protocols are crucial for the consistent and reliable assessment of the safety of chemical compounds. The following sections detail the methodologies for key experiments cited in the toxicological evaluation of this compound.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)
This test evaluates the potential of a substance to cause skin irritation by assessing its effect on a reconstructed human epidermis model.[12][13]
-
Test System: A multi-layered, differentiated model of the human epidermis cultured from human-derived keratinocytes.[12]
-
Procedure:
-
The RhE tissue is pre-incubated in a sterile, defined culture medium.
-
A defined amount of the test substance (e.g., this compound solution) is applied topically to the surface of the RhE tissue. A negative control (e.g., sterile water) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.[12]
-
The tissue is exposed to the test substance for a specific duration (e.g., 60 minutes) at 37°C.[12]
-
Following exposure, the test substance is removed by washing.
-
The tissue is incubated for a post-exposure recovery period (e.g., 42 hours).[12]
-
Cell viability is assessed using the MTT assay. The tissue is incubated with MTT solution, which is converted by viable cells into a blue formazan salt.[14]
-
The formazan is extracted, and its absorbance is measured spectrophotometrically.
-
-
Data Interpretation: A substance is classified as an irritant if it reduces cell viability below a defined threshold (typically ≤ 50%) compared to the negative control.[13]
Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in specific strains of Salmonella typhimurium.[2][15]
-
Test System: Histidine-requiring (his- ) mutant strains of Salmonella typhimurium.[2]
-
Procedure:
-
The bacterial strains are exposed to various concentrations of the test substance (e.g., this compound) in the presence and absence of a metabolic activation system (S9 mix from rat liver).[15]
-
The mixture is plated on a minimal agar medium lacking histidine.
-
The plates are incubated at 37°C for 48-72 hours.[2]
-
The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
-
Data Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[2]
Visualizations
Logical Relationship of Surfactant-Induced Skin Irritation
Caption: Logical flow of surfactant-induced skin irritation.
Experimental Workflow for In Vitro Skin Irritation Testing (OECD TG 439)
Caption: Workflow for OECD TG 439 skin irritation test.
Conclusion and Future Directions
This compound is a well-characterized surfactant from a toxicological perspective, with a substantial amount of data supporting its safe use in cosmetic and personal care products. Its zwitterionic nature is a key factor in its milder interaction with biological systems compared to ionic surfactants. The primary mechanism of its biological effect is through interaction with the lipids of the stratum corneum and cell membranes, which at sufficient concentrations can lead to barrier disruption and a localized inflammatory response.
However, a detailed understanding of the specific molecular interactions and downstream signaling pathways remains limited. Future research should focus on:
-
Biophysical studies: Investigating the specific interactions of LHS with model lipid bilayers and individual membrane proteins to quantify its effects on membrane structure and function.
-
Cellular signaling analysis: Identifying the specific signaling pathways in keratinocytes and other skin cells that are modulated by LHS exposure.
-
Quantitative structure-activity relationship (QSAR) studies: Developing models to better predict the irritation potential of LHS and related surfactants based on their molecular structures.
A deeper understanding of these fundamental mechanisms will enable the more rational design of even milder and more effective surfactants for a wide range of applications.
References
- 1. ewg.org [ewg.org]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. This compound | 13197-76-7 | Benchchem [benchchem.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Stratum corneum lipid removal by surfactants: relation to in vivo irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of mixed surfactants on stratum corneum: a drying stress and Raman spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surfactant - Wikipedia [en.wikipedia.org]
- 9. Irritating effects of sodium lauryl sulfate on human primary keratinocytes at subtoxic levels of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signaling Pathways Mediating Chemokine Induction in Keratinocytes by Cathelicidin LL-37 and Flagellin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cir-safety.org [cir-safety.org]
- 12. x-cellr8.com [x-cellr8.com]
- 13. senzagen.com [senzagen.com]
- 14. nucro-technics.com [nucro-technics.com]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
A Technical Guide to the Zwitterionic Properties of Lauryl Hydroxysultaine at Physiological pH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl Hydroxysultaine (LHS) is an amphoteric surfactant widely utilized in the cosmetic and pharmaceutical industries for its mildness, excellent foaming characteristics, and stability across a broad pH range.[1] Chemically, it is a member of the hydroxysultaine class of compounds, which are also referred to as sulfobetaines.[2] Its structure incorporates a hydrophobic lauryl tail and a hydrophilic headgroup containing both a permanently positively charged quaternary ammonium ion and a negatively charged sulfonate group.[3][4] This dual-charge nature defines its zwitterionic character and is fundamental to its performance and application, particularly in formulations intended for biological contact, such as topical drug delivery systems and personal care products.
This technical guide provides an in-depth analysis of the zwitterionic properties of this compound, with a specific focus on its behavior at physiological pH (typically 7.0-7.4). Understanding the charge state and physicochemical properties of LHS in this range is critical for formulation scientists and researchers aiming to optimize product stability, efficacy, and biocompatibility.
Physicochemical and Zwitterionic Characteristics
The defining feature of this compound is its molecular structure, which dictates its charge characteristics as a function of pH. The molecule consists of a quaternary ammonium cation and a sulfonate anion.
-
Quaternary Ammonium Group: Unlike primary, secondary, or tertiary amines, the nitrogen atom in LHS is part of a quaternary ammonium cation. This cation is permanently charged and its positive charge is independent of the solution's pH.[5]
-
Sulfonate Group: The anionic component is a sulfonate group (-SO₃⁻). Sulfonic acids are strong acids, meaning they have a very low pKa value. Consequently, the sulfonate group is fully deprotonated and negatively charged in all but the most extremely acidic conditions.
This combination of a pH-independent cation and a strongly acidic anion results in LHS existing predominantly in its zwitterionic form over a very wide pH range.[6][7] At physiological pH, the molecule carries a net formal charge of zero, while possessing distinct positive and negative charges.[8] This is why it is often stated that LHS maintains its isoelectric state across all functional pH ranges.[7]
Quantitative Data Summary
While specific experimental pKa and isoelectric point (pI) values for this compound are not extensively reported in publicly available literature, its properties can be inferred from its chemical structure. The table below summarizes key physicochemical properties.
| Property | Value / Description | Reference / Justification |
| Chemical Name | 3-[dodecyl(dimethyl)azaniumyl]-2-hydroxypropane-1-sulfonate | [8] |
| Molecular Formula | C₁₇H₃₇NO₄S | [8][9] |
| Molecular Weight | 351.5 g/mol | [8] |
| Cationic Group | Quaternary Ammonium | [3] |
| Anionic Group | Sulfonate | [1] |
| pKa (Quaternary Amine) | Not applicable; permanently charged | [5] |
| pKa (Sulfonic Acid) | < 2 (estimated, as sulfonic acids are strong acids) | Inferred from general chemical principles |
| Isoelectric Point (pI) | Broad range; effectively zwitterionic across most pH values | [6][7] |
| Charge at Physiological pH (7.0-7.4) | Zwitterionic (net charge of 0) | Inferred from pKa values |
Charge State of this compound Across pH Gradient
The charge state of this compound is remarkably stable. Due to the permanent positive charge of the quaternary ammonium group and the very low pKa of the sulfonic acid group, the molecule predominantly exists as a zwitterion. The following diagram illustrates this behavior.
As shown in Figure 1, at physiological pH, this compound is firmly in its zwitterionic state. This contributes to its high water solubility and stability in complex formulations, as it is less likely to form insoluble precipitates with other charged species.[6]
Experimental Protocols for Zwitterionic Characterization
The characterization of amphoteric surfactants like this compound typically involves determining their charge properties as a function of pH. Potentiometric titration is a standard method for this purpose.
Potentiometric Titration
Potentiometric titration can be used to determine the active content of amphoteric surfactants and understand their behavior in acidic and basic conditions. For a sultaine, which behaves as a cationic species in strongly acidic media, titration with an anionic titrant can be performed.
Objective: To quantify the concentration of this compound and confirm its cationic behavior at low pH.
Principle: In a strongly acidic medium (e.g., pH < 2), the carboxylate group of a typical betaine would be protonated, rendering the molecule net cationic. For a sultaine, the quaternary ammonium group is already cationic. This allows for titration with a standardized anionic surfactant titrant, such as sodium lauryl sulfate or sodium tetraphenylborate. The endpoint is detected by a surfactant-sensitive electrode, which measures the change in potential as the titrant forms an ion-pair complex with the analyte.[8][9]
Materials:
-
This compound sample
-
Standardized 0.01 M Sodium Tetraphenylborate (NaTPB) titrant
-
Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄) for pH adjustment
-
Deionized water
-
Titrator with a surfactant-sensitive electrode (e.g., PVC membrane electrode) and a reference electrode (e.g., Ag/AgCl).[10]
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound solution and dissolve it in a sufficient volume of deionized water in a titration vessel.
-
pH Adjustment: Acidify the sample solution to a pH of approximately 2.0 using HCl or H₂SO₄. This ensures the molecule is treated as a cationic species for the purpose of titration.
-
Titration: Immerse the surfactant and reference electrodes in the solution. Titrate the acidified sample with the standardized NaTPB solution under constant stirring.
-
Endpoint Detection: Record the potential (mV) as a function of the titrant volume. The endpoint is the point of maximum inflection on the titration curve (E vs. V) or the peak of the first derivative curve (dE/dV vs. V).[3]
-
Calculation: The concentration of this compound in the sample is calculated based on the volume of titrant consumed at the equivalence point.
The following diagram outlines the general workflow for this experimental protocol.
Relevance in Drug Development and Formulation
The zwitterionic nature of this compound at physiological pH is of significant importance for drug development professionals:
-
Biocompatibility: The net-zero charge at physiological pH contributes to its mildness and reduced potential for skin and eye irritation compared to purely anionic or cationic surfactants.[2]
-
Formulation Stability: Being zwitterionic over a wide pH range, LHS is compatible with a broad spectrum of active pharmaceutical ingredients (APIs), including those that are cationic, anionic, or non-ionic, without causing precipitation.
-
Enhanced Solubility: As a surfactant, it can aid in the solubilization of poorly water-soluble APIs, enhancing bioavailability in topical and other formulations.
-
Predictable Behavior: Its stable charge profile ensures that the performance of the formulation remains consistent even with minor pH shifts that can occur during manufacturing, storage, or upon application to biological surfaces.
Conclusion
This compound is a classic example of a zwitterionic surfactant whose charge characteristics are remarkably stable across a wide pH range, including physiological conditions. This stability is a direct result of its molecular structure, which features a permanently charged quaternary ammonium cation and a strongly acidic sulfonate anion. At physiological pH, it exists almost exclusively as a zwitterion with a net charge of zero. This property underpins its utility in the pharmaceutical and cosmetic industries, offering formulators a mild, stable, and highly compatible ingredient for sophisticated product development. The experimental protocols, such as potentiometric titration, provide a robust framework for the quantitative analysis and characterization of this versatile surfactant.
References
- 1. Surfactant - Wikipedia [en.wikipedia.org]
- 2. cir-safety.org [cir-safety.org]
- 3. Determination of Ampholytic and Cationic Surfactants by Potentiometric Titration - STEMart [ste-mart.com]
- 4. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 6. This compound, 13197-76-7 [thegoodscentscompany.com]
- 7. ulprospector.com [ulprospector.com]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. metrohm.com [metrohm.com]
Hydrophilic-Lipophilic Balance (HLB) of Lauryl Hydroxysultaine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the Hydrophilic-Lipophilic Balance (HLB) of Lauryl Hydroxysultaine, a zwitterionic surfactant widely utilized in various scientific and industrial applications, including pharmaceutical formulations. Due to its amphoteric nature, the HLB value of this compound is not as straightforward to define as that of non-ionic surfactants. This document outlines both theoretical and experimental approaches to determine its HLB, presents relevant physicochemical data, and provides detailed experimental protocols for its characterization. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.
Introduction to this compound and the HLB Concept
This compound is a high-performance surfactant valued for its excellent solubility, foaming properties, and mildness.[1][2] Chemically, it is a zwitterionic (or amphoteric) surfactant, meaning its molecule contains both a positive and a negative charge, making it stable over a wide pH range.[3][4] Its structure consists of a hydrophobic lauryl tail and a hydrophilic head group containing a quaternary ammonium cation, a hydroxyl group, and a sulfonate anion.
The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic or lipophilic.[5][6] The scale, originally devised for non-ionic surfactants, is crucial for selecting the appropriate surfactant for a specific application, such as emulsification, solubilization, or wetting.[7][8] For ionic and amphoteric surfactants like this compound, the HLB concept is still applicable, though its determination requires more nuanced approaches.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application. Key quantitative data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₃₇NO₄S | [9] |
| Molecular Weight | 351.55 g/mol | [9] |
| Appearance | Colorless to light yellow liquid | - |
| Critical Micelle Concentration (CMC) | ~2.8 mmol/L | [10] |
| Surface Tension at CMC | Data not readily available in the public domain. | - |
| Water Solubility | 680 g/L at 20°C | [9] |
Theoretical Determination of HLB: The Davies Method
For ionic and zwitterionic surfactants, the Davies method provides a framework for calculating the HLB value based on the contribution of different functional groups within the molecule.[5][11] The formula for the Davies method is:
HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)
To apply this to this compound, one must identify the constituent groups and their corresponding group numbers from established tables.
Molecular Structure of this compound:
Functional Groups for HLB Calculation:
-
Hydrophilic Groups:
-
Quaternary Ammonium Cation (N⁺)
-
Hydroxyl Group (-OH)
-
Sulfonate Group (-SO₃⁻)
-
-
Lipophilic Groups:
-
Lauryl Chain (-CH₂-CH₂-...)
-
Methyl Groups on Nitrogen (-CH₃)
-
Below is a logical workflow for the theoretical HLB calculation using the Davies method.
Caption: Workflow for theoretical HLB calculation of this compound via the Davies method.
Experimental Determination of HLB
The experimental determination of the HLB of a surfactant is a robust method that relies on the principle of emulsion stability.[12][13] This section outlines a detailed protocol for determining the HLB of this compound.
Principle
The required HLB of an oil phase is the HLB value of the surfactant system that results in the most stable emulsion. By preparing a series of emulsions with a known oil phase and blends of this compound (unknown HLB) with a surfactant of a known HLB, the HLB of this compound can be calculated from the blend that produces the most stable emulsion.
Materials and Equipment
-
This compound
-
Reference surfactants with known HLB values (e.g., Span® and Tween® series)
-
Oil phase with a known required HLB (e.g., mineral oil, isopropyl myristate)
-
Deionized water
-
Homogenizer (e.g., high-shear mixer, sonicator)
-
Graduated cylinders or test tubes
-
Beakers
-
Pipettes
-
Analytical balance
-
Optical microscope or particle size analyzer (optional, for more quantitative stability assessment)
Experimental Protocol
-
Preparation of Surfactant Blends:
-
Prepare a series of surfactant blends of this compound (LHS) and a reference surfactant with a known HLB. For example, if using a high HLB reference (Ref_H) and a low HLB reference (Ref_L), create blends with varying ratios.
-
The HLB of each blend is calculated using the following formula: HLB_blend = (wt%_LHS * HLB_LHS) + (wt%_Ref * HLB_Ref) (Initially, an estimated HLB for LHS may be used to guide the range of blends, or the calculation can be performed retrospectively after identifying the optimal blend.)
-
-
Emulsion Preparation:
-
For each surfactant blend, prepare an oil-in-water (O/W) emulsion. A typical formulation would be 5-10% surfactant blend, 30-50% oil phase, and the remainder as the aqueous phase.
-
Heat the oil and water phases separately to a consistent temperature (e.g., 70-75°C).
-
Add the surfactant blend to the water phase and mix until dissolved.
-
Slowly add the oil phase to the water-surfactant mixture while homogenizing.
-
Continue homogenization for a set period (e.g., 5-10 minutes) to ensure uniform droplet size.
-
Allow the emulsions to cool to room temperature.
-
-
Stability Assessment:
-
Visually observe the emulsions in graduated cylinders at regular intervals (e.g., 1 hour, 24 hours, 1 week) for signs of instability such as creaming, coalescence, or phase separation.
-
Record the time taken for phase separation or the height of the separated layers.
-
For a more quantitative assessment, measure the droplet size distribution of the emulsions over time using a particle size analyzer. The most stable emulsion will show the least change in droplet size.
-
-
Determination of the Optimal HLB:
-
The surfactant blend that produces the most stable emulsion corresponds to the required HLB of the oil phase.
-
The HLB of this compound can then be calculated from the composition of the optimal blend. For instance, if the optimal blend has an HLB of 12 and was composed of 60% LHS and 40% of a reference surfactant with an HLB of 15: 12 = (0.60 * HLB_LHS) + (0.40 * 15) 12 = 0.60 * HLB_LHS + 6 6 = 0.60 * HLB_LHS HLB_LHS = 10
-
The following diagram illustrates the experimental workflow for determining the HLB of this compound.
Caption: Experimental workflow for determining the HLB of this compound.
Signaling Pathways and Logical Relationships
In the context of drug development, particularly for topical and transdermal delivery systems, the HLB of a surfactant can influence its interaction with the skin barrier. While this compound itself is not directly involved in intracellular signaling pathways in the classical sense, its physicochemical properties, governed by its HLB, determine its effect on the stratum corneum and subsequent drug permeation.
The logical relationship can be depicted as follows:
Caption: Logical relationship between HLB, skin interaction, and drug delivery.
Conclusion
References
- 1. ulprospector.com [ulprospector.com]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. This compound | 13197-76-7 | Benchchem [benchchem.com]
- 4. Hydroxysultaine - Wikipedia [en.wikipedia.org]
- 5. Application of HLB value in emulsion paint formulation design_ Nantong Convey Chemical Technology Co., Ltd_Emulsifier_Polyethylene glycol_Polypropylene glycol_Penetrant [en.convey-chemical.com]
- 6. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. Hydrophilic-lipophilic balance [chemeurope.com]
- 9. This compound|lookchem [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. google.com [google.com]
- 12. mdpi.com [mdpi.com]
- 13. Reddit - The heart of the internet [reddit.com]
Methodological & Application
Application Notes and Protocols for Membrane Protein Extraction Using Lauryl Hydroxysultaine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lauryl Hydroxysultaine (LHS)
This compound (LHS) is a zwitterionic surfactant increasingly recognized for its potential in biochemical applications, including the challenging task of membrane protein extraction. Its amphoteric nature, possessing both a positively charged quaternary ammonium group and a negatively charged sulfonate group, allows it to maintain a neutral charge over a wide pH range. This property, combined with its gentle yet effective solubilizing characteristics, makes LHS a promising candidate for isolating membrane proteins while preserving their structural integrity and biological function.[1]
These application notes provide a comprehensive guide to utilizing LHS for the extraction of membrane proteins, detailing its physicochemical properties, offering generalized experimental protocols, and discussing its compatibility with various downstream applications.
Physicochemical Properties of this compound
Understanding the physicochemical properties of a detergent is crucial for optimizing membrane protein extraction protocols. Below is a summary of the known properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₃₇NO₄S | [2] |
| Molecular Weight | 351.55 g/mol | [2] |
| Type | Zwitterionic Surfactant | [1] |
| Appearance | Clear to yellowish liquid | [3] |
| Solubility in Water | Soluble | [3] |
| Critical Micelle Concentration (CMC) | ~2.8 mmol/L (potential, not definitive) | |
| pH Range of Stability | Wide | [1] |
*Note: The Critical Micelle Concentration (CMC) is a critical parameter, as detergent concentration should be kept above the CMC for efficient micelle formation and protein solubilization. The provided CMC value is based on a surface tension study and may not be the definitive value; therefore, empirical determination for specific experimental conditions is highly recommended.
Advantages and Disadvantages of this compound
The choice of detergent is a critical step in membrane protein purification. LHS, as a zwitterionic detergent, offers a unique balance of properties compared to ionic and non-ionic detergents.
| Detergent Class | Advantages | Disadvantages |
| This compound (Zwitterionic) | - Generally mild and less denaturing than ionic detergents.- Maintains a neutral charge over a wide pH range, making it versatile.- Can be effective at disrupting protein-protein interactions while preserving the native state of individual proteins.[2] | - Can still be more denaturing than non-ionic detergents for some sensitive proteins. |
| CHAPS (Zwitterionic) | - Widely used and well-characterized.- Effective at breaking protein-protein interactions. | - Can be denaturing for some proteins. |
| DDM (Non-ionic) | - Very mild and often preserves protein structure and function well.- Good for structural studies. | - May have lower solubilization efficiency for certain membrane proteins compared to zwitterionic detergents. |
| SDS (Anionic) | - Highly effective at solubilizing most membrane proteins. | - Strongly denaturing, often leading to loss of protein function. |
Experimental Protocols
The following are generalized protocols for membrane protein extraction using this compound. It is crucial to optimize these protocols for each specific membrane protein and cell type.
General Workflow for Membrane Protein Extraction
Detailed Protocol for Membrane Protein Extraction
1. Materials and Reagents:
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail.
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1-2% (w/v) this compound (optimize concentration), Protease Inhibitor Cocktail.
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1-0.5% (w/v) this compound (optimize concentration).
-
Cells or tissue expressing the target membrane protein.
2. Procedure:
-
Cell Lysis and Membrane Preparation: a. Harvest cells and wash with ice-cold PBS. b. Resuspend the cell pellet in ice-cold Lysis Buffer. c. Lyse the cells using an appropriate method (e.g., sonication, Dounce homogenization, or French press). d. Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and cell debris. e. Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes. f. Discard the supernatant (cytosolic fraction).
-
Membrane Solubilization: a. Resuspend the membrane pellet in ice-cold Solubilization Buffer. A good starting point is a protein-to-detergent ratio of 1:10 (w/w). b. Incubate the suspension for 1-4 hours at 4°C with gentle agitation (e.g., end-over-end rotation). c. Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material. d. Carefully collect the supernatant containing the solubilized membrane proteins.
3. Optimization of Solubilization Conditions:
The efficiency of membrane protein extraction is highly dependent on the experimental conditions. Key parameters to optimize include:
-
LHS Concentration: Test a range of LHS concentrations, typically from 0.5% to 5% (w/v), to find the optimal concentration that maximizes extraction yield while preserving protein stability and function.
-
Protein-to-Detergent Ratio: Vary the ratio of total membrane protein to LHS to find the most effective solubilization conditions.
-
Incubation Time: Optimize the incubation time for solubilization (e.g., 30 minutes to overnight).
-
Temperature: While 4°C is a standard starting point, some proteins may require different temperatures for optimal solubilization.
-
Buffer Composition: Vary the pH, ionic strength, and additives (e.g., glycerol, cholesterol analogs) in the solubilization buffer.
Mechanism of Membrane Protein Solubilization
Downstream Application Compatibility
The choice of detergent can significantly impact downstream applications. As a zwitterionic detergent, LHS offers certain advantages.
-
Chromatography: LHS is generally compatible with various chromatography techniques, including affinity, ion-exchange, and size-exclusion chromatography. Its neutral charge over a wide pH range prevents interference with ion-exchange resins.[2] However, it is essential to maintain the LHS concentration above its CMC in all buffers to prevent protein aggregation.
-
Electrophoresis: Zwitterionic detergents like LHS are often used in 2D gel electrophoresis for the separation of membrane proteins.[4]
-
Mass Spectrometry: The compatibility of LHS with mass spectrometry (MS) needs to be empirically determined. Some detergents can interfere with ionization and produce contaminating peaks. Detergent removal steps may be necessary prior to MS analysis.
-
Structural Biology (Cryo-EM and NMR): The suitability of LHS for structural studies is protein-dependent. While milder non-ionic detergents are often preferred, the smaller micelle size of some zwitterionic detergents can be advantageous in certain cases. Optimization and screening are crucial.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Protein Yield | - Inefficient cell lysis.- Suboptimal LHS concentration.- Insufficient incubation time. | - Confirm cell lysis efficiency by microscopy.- Optimize LHS concentration and protein-to-detergent ratio.- Increase solubilization incubation time. |
| Protein Aggregation | - LHS concentration below CMC in buffers.- Inappropriate buffer conditions (pH, ionic strength). | - Ensure all buffers contain LHS above its CMC.- Screen different buffer compositions. |
| Loss of Protein Activity | - LHS concentration is too high, leading to denaturation.- Loss of essential lipids during extraction. | - Decrease LHS concentration.- Add lipid/cholesterol analogs to the solubilization buffer. |
Conclusion
This compound presents a viable and potentially advantageous alternative for the extraction of membrane proteins. Its zwitterionic nature offers a balance between the solubilizing power of ionic detergents and the mildness of non-ionic detergents. While the protocols provided here offer a solid starting point, it is imperative for researchers to empirically optimize the extraction conditions for their specific protein of interest to achieve high yields of stable and functional protein for downstream applications in research and drug development.
References
Application Notes and Protocols for Lauryl Hydroxysultaine in Cell Lysis Buffers for Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lauryl Hydroxysultaine for Proteomic Analysis
This compound (LHS) is a zwitterionic surfactant that possesses both a positive and a negative charge, resulting in a net neutral charge.[1][2] This characteristic places it in the same class as other commonly used detergents in proteomics, such as CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate). Zwitterionic detergents are considered mild, non-denaturing surfactants that are effective at disrupting cell membranes and solubilizing proteins, including membrane proteins, while often preserving protein-protein interactions.[2][3]
While detergents like Sodium Dodecyl Sulfate (SDS) are highly effective for protein solubilization, they are strong denaturants and can interfere with downstream mass spectrometry (MS) analysis.[4][5] Milder, non-ionic detergents such as NP-40 and Triton X-100 are less disruptive to protein complexes but may be less efficient at solubilizing certain proteins, particularly those in the nucleus.[3][6] Zwitterionic detergents like LHS offer a middle ground, providing effective solubilization with a reduced potential for protein denaturation compared to ionic detergents.
This application note provides a detailed protocol for the use of this compound in cell lysis buffer formulations for proteomics and presents a comparative overview of the performance of other common detergents to guide researchers in selecting the appropriate lysis buffer for their specific experimental needs.
Data Presentation: Comparative Performance of Common Lysis Buffer Detergents
The selection of a detergent is a critical step in designing a proteomics experiment, as it can significantly impact protein yield and the representation of different protein classes in the final analysis.[5][7] While direct quantitative proteomics data for this compound is not yet widely available in the literature, the following table summarizes the performance of other commonly used detergents in terms of protein yield and the number of identified proteins. This data serves as a benchmark for researchers who wish to evaluate LHS in their own experimental setups.
| Lysis Buffer Agent | Detergent Type | Protein Yield (mg) from ~1x10^7 cells | Number of Protein Groups Identified | Key Characteristics |
| 4% SDS (in SDT Buffer) | Anionic | 1.58 | ~5190 | Strong solubilizing agent, but denaturing and can interfere with MS.[8] |
| 1% NP-40 (in RIPA-like Buffer) | Non-ionic | 1.00 | ~4947 | Mild, good for cytoplasmic proteins, does not lyse nuclear membrane.[3][8] |
| 1% CHAPS | Zwitterionic | 1.09 | Not specified in direct comparison | Mild, can preserve protein-protein interactions, effective for membrane proteins.[3][8] |
| Urea-based Buffer | Chaotrope | Not directly comparable | ~5000+ (Varies with protocol) | Strong denaturant, effective for solubilizing complex proteins.[5][8] |
Note: The data presented is compiled from different studies and serves for illustrative purposes. Direct comparison is best performed within the same experiment.
Experimental Protocols
Protocol 1: Cell Lysis using this compound (LHS) Buffer for Mass Spectrometry Analysis
This protocol is adapted from established methods for zwitterionic detergents like CHAPS and is intended as a starting point for the evaluation of LHS in proteomics workflows.[9] Optimization may be required depending on the cell type and specific experimental goals.
Materials:
-
This compound (LHS)
-
Tris-HCl, pH 7.4
-
NaCl
-
EDTA
-
Protease Inhibitor Cocktail (e.g., cOmplete™, EDTA-free)
-
Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Microcentrifuge
-
Sonicator (probe or water bath)
-
Protein quantification assay kit (e.g., BCA assay)
LHS Lysis Buffer Formulation (1X):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% (w/v) this compound
-
1X Protease Inhibitor Cocktail (add fresh before use)
-
1X Phosphatase Inhibitor Cocktail (add fresh before use)
Procedure:
-
Cell Culture Preparation:
-
For adherent cells, grow cells to 80-90% confluency in a culture dish.
-
For suspension cells, pellet the required number of cells by centrifugation.
-
-
Cell Washing:
-
Aspirate the culture medium from adherent cells and wash the cells twice with ice-cold PBS.
-
Resuspend suspension cell pellets in ice-cold PBS and centrifuge to wash. Repeat twice.
-
-
Cell Lysis:
-
After the final wash, remove all PBS.
-
Add an appropriate volume of ice-cold LHS Lysis Buffer to the cells (e.g., 300 µL for a 10 cm dish).
-
For adherent cells, use a cell scraper to collect the lysate. For suspension cells, vortex gently to resuspend the pellet in the lysis buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
-
Lysate Clarification:
-
To shear DNA and further disrupt cells, sonicate the lysate on ice. Use short bursts (e.g., 3 x 10 seconds) to prevent overheating and protein degradation.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).
-
-
Sample Preparation for Mass Spectrometry:
-
The cleared lysate is now ready for downstream processing for mass spectrometry, which typically involves reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
-
Note on Detergent Removal: Although milder than SDS, it is good practice to remove detergents before LC-MS/MS analysis. This can be achieved through protein precipitation (e.g., with acetone or TCA), or by using solid-phase extraction (SPE) methods like C18 columns or filter-aided sample preparation (FASP).[10]
-
Visualizations
Signaling Pathway Diagram: MAPK Signaling Cascade
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis, and is frequently studied using proteomics.[11][12]
Caption: A simplified diagram of the MAPK signaling pathway.
Experimental Workflow Diagram: Cell Lysis for Proteomics
The following diagram outlines the general workflow for preparing protein samples from cultured cells for analysis by mass spectrometry.
Caption: General experimental workflow for cell lysis and proteomics.
Conclusion
This compound presents a promising, mild zwitterionic detergent for cell lysis in proteomics applications. Its properties suggest it may be particularly useful for studies requiring the solubilization of membrane proteins while preserving the integrity of protein complexes. The provided protocol offers a starting point for the evaluation of LHS in various proteomics workflows. Researchers are encouraged to perform comparative studies with established detergents to determine the optimal lysis conditions for their specific biological questions and sample types.
References
- 1. This compound | 13197-76-7 | Benchchem [benchchem.com]
- 2. Surfactant - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. A New Mass Spectrometry-compatible Degradable Surfactant for Tissue Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. A high-efficiency cellular extraction system for biological proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Different Sample Preparation Protocols Reveals Lysis Buffer-Specific Extraction Biases in Gram-Negative Bacteria and Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of bottom-up proteomic approaches for LC-MS analysis of complex proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fivephoton.com [fivephoton.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of novel MAP kinase pathway signaling targets by functional proteomics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
Application Notes: Enhancing His-tagged Protein Purification with Lauryl Hydroxysultaine-Containing Buffers
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Detergents on Membrane Protein Complex Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. specialchem.com [specialchem.com]
- 5. Effect of detergent on protein structure. Action of detergents on secondary and oligomeric structures of band 3 from bovine erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Lauryl Hydroxysultaine to Minimize Non-Specific Binding in Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Affinity chromatography is a powerful technique for the purification of biomolecules, leveraging specific binding interactions between a target molecule and a ligand immobilized on a chromatographic matrix. However, a persistent challenge in this method is the non-specific binding of contaminant proteins to the matrix, which can significantly compromise the purity and yield of the target molecule. To address this, various blocking agents and buffer additives are employed. Lauryl Hydroxysultaine (LHS), a zwitterionic surfactant, has emerged as a promising agent for reducing non-specific binding in affinity chromatography. Its amphoteric nature, possessing both a positive and a negative charge, allows it to effectively disrupt non-specific hydrophobic and ionic interactions without denaturing the target protein, thereby preserving its biological activity.
This document provides detailed application notes and protocols for the use of this compound in preventing non-specific binding during affinity chromatography.
Mechanism of Action
This compound's efficacy in preventing non-specific binding stems from its zwitterionic nature. At a wide range of pH values, LHS maintains a neutral net charge, which minimizes its interference with the specific binding interactions of the target protein. The hydrophobic lauryl tail of the molecule interacts with hydrophobic patches on both the chromatography matrix and contaminant proteins, while the hydrophilic hydroxysultaine headgroup interacts with charged residues. This dual action effectively "coats" the surfaces, preventing unwanted molecules from adhering to the matrix.
Properties of this compound and Other Common Detergents
The selection of an appropriate detergent is critical for successful protein purification. The table below compares the key properties of this compound with other commonly used detergents in chromatography.
| Detergent | Type | Critical Micelle Concentration (CMC) | Aggregation Number | Molecular Weight ( g/mol ) | Dialyzable |
| This compound (LHS) | Zwitterionic | 2.8 mM | N/A | 321.5 | Yes |
| Tween 20 | Non-ionic | 0.059 mM | 60 | ~1228 | No |
| Triton X-100 | Non-ionic | 0.24 mM | 140 | ~625 | No |
| CHAPS | Zwitterionic | 6-10 mM | 10 | 614.9 | Yes |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.2 mM | 62 | 288.4 | Yes |
Experimental Protocols
The following protocols provide a general framework for incorporating this compound into affinity chromatography workflows. Optimization of the LHS concentration is crucial and should be determined empirically for each specific application. A good starting point is a concentration at or slightly above the Critical Micelle Concentration (CMC) of 2.8 mM (approximately 0.09% w/v).
Protocol 1: Inclusion of LHS in Binding and Wash Buffers
This protocol is suitable for most affinity chromatography applications where non-specific binding is a concern.
Materials:
-
Affinity chromatography column and matrix
-
Binding Buffer (e.g., Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS), pH 7.4)
-
Wash Buffer (Binding buffer with adjusted salt concentration, e.g., 500 mM NaCl)
-
Elution Buffer (Specific to the affinity tag, e.g., high concentration of imidazole for His-tags, low pH glycine for Protein A/G)
-
This compound (LHS) stock solution (e.g., 10% w/v in water)
-
Sample containing the target protein
Procedure:
-
Buffer Preparation:
-
Prepare Binding Buffer, Wash Buffer, and Elution Buffer.
-
Prepare a working solution of Binding Buffer containing LHS at a final concentration between 0.05% and 0.5% (w/v). A starting concentration of 0.1% is recommended.
-
Prepare a working solution of Wash Buffer containing the same concentration of LHS as the Binding Buffer.
-
-
Column Equilibration:
-
Equilibrate the affinity column with 5-10 column volumes (CV) of Binding Buffer without LHS.
-
Further equilibrate the column with 5-10 CV of Binding Buffer containing LHS.
-
-
Sample Preparation and Loading:
-
Add LHS to the protein sample to the same final concentration as in the equilibration buffer.
-
Incubate the sample with LHS for 15-30 minutes at 4°C with gentle mixing.
-
Clarify the sample by centrifugation or filtration (0.22 or 0.45 µm) to remove any precipitates.
-
Load the clarified sample onto the equilibrated column at a flow rate recommended by the manufacturer.
-
-
Washing:
-
Wash the column with 10-20 CV of Wash Buffer containing LHS to remove non-specifically bound proteins.
-
Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the target protein using the appropriate Elution Buffer. Note: It is generally recommended to omit LHS from the elution buffer to prevent potential interference with downstream applications, unless the protein is prone to aggregation.
-
Collect fractions and neutralize the pH if a low pH elution buffer was used.
-
-
Analysis:
-
Analyze the collected fractions for protein content (e.g., Bradford assay) and purity (e.g., SDS-PAGE).
-
Protocol 2: Column Pre-treatment with LHS
This protocol is an alternative for situations where the inclusion of LHS in the sample is not desirable.
Procedure:
-
Column Equilibration:
-
Equilibrate the affinity column with 5-10 CV of Binding Buffer.
-
-
LHS Pre-treatment:
-
Prepare a solution of 0.1% - 0.5% (w/v) LHS in Binding Buffer.
-
Pass 2-3 CV of the LHS solution through the column.
-
Incubate the column with the LHS solution for 30-60 minutes at room temperature.
-
-
Wash:
-
Wash the column with 5-10 CV of Binding Buffer to remove excess, unbound LHS.
-
-
Sample Loading and Purification:
-
Proceed with sample loading, washing, and elution as described in Protocol 1 (steps 3-6), but without the addition of LHS to the buffers or sample.
-
Troubleshooting and Optimization
-
High Background Persists: Increase the concentration of LHS in the binding and wash buffers in increments of 0.05%. Consider increasing the salt concentration in the wash buffer.
-
Reduced Target Protein Binding: The concentration of LHS may be too high, interfering with the specific binding interaction. Reduce the LHS concentration.
-
Protein Precipitation: The protein may be incompatible with LHS. Try a different zwitterionic or non-ionic detergent. Ensure all steps are performed at 4°C if the protein is temperature-sensitive.
-
Foaming: LHS can cause foaming. Degas buffers and load samples at a reduced flow rate to minimize this effect.
Conclusion
This compound is a valuable tool for reducing non-specific binding in affinity chromatography. Its mild, zwitterionic nature makes it compatible with a wide range of proteins and affinity systems. By effectively blocking non-specific interactions, LHS can significantly improve the purity of the target protein without compromising its activity. The provided protocols offer a starting point for the successful implementation of LHS in your purification workflows. As with any chromatographic method, empirical optimization is key to achieving the best results for your specific application.
Application Note: Enhancing Nucleic Acid Purification with Lauryl Hydroxysultaine
Audience: Researchers, scientists, and drug development professionals.
Abstract
Nucleic acid extraction is a foundational procedure in molecular biology, pivotal for downstream applications such as PCR, sequencing, and diagnostics. The efficacy of this process hinges on the initial cell lysis and subsequent removal of contaminants, particularly proteins. This document details the application of Lauryl Hydroxysultaine (LHS), a zwitterionic surfactant, in nucleic acid purification protocols. LHS offers a compelling alternative to traditional ionic detergents like Sodium Dodecyl Sulfate (SDS), providing efficient cell lysis and protein solubilization while maintaining the structural integrity of DNA and RNA. This results in high yields of pure, intact nucleic acids with minimal inhibition of subsequent enzymatic reactions.
Introduction
The primary goal of nucleic acid purification is to isolate DNA or RNA from cellular components like lipids, and proteins, and other contaminants.[1][2] A critical step in this process is the disruption of the cell membrane to release the nucleic acids, a process typically achieved using detergents.[3][4][5]
Traditionally, anionic detergents such as Sodium Dodecyl Sulfate (SDS) have been widely used. SDS is a powerful lysing agent that effectively solubilizes membranes and denatures proteins, including nucleases that could degrade the target nucleic acids.[6][7] However, its harsh denaturing activity can be detrimental, and its presence can inhibit downstream enzymatic processes like PCR.[8]
This compound (LHS) is an amphoteric/zwitterionic surfactant, meaning it carries both a positive and a negative charge, resulting in a net neutral charge over a wide pH range.[9][10] Zwitterionic surfactants, such as the well-characterized CHAPS, are known for their ability to disrupt protein-protein interactions and solubilize proteins without causing denaturation.[4][11][12] The properties of LHS—including its mildness, high foaming ability, and stability across various pH levels—make it an excellent candidate for lysis buffers designed to maximize the yield and quality of purified nucleic acids.[13][14]
Key Advantages of this compound
-
Efficient and Gentle Lysis: LHS effectively disrupts the lipid bilayer of cell membranes to release intracellular contents while its mild, non-denaturing nature helps preserve the native structure of the released nucleic acids.[3][4][15]
-
Superior Protein Solubilization: As a zwitterionic surfactant, LHS is highly effective at solubilizing cellular and membrane proteins, facilitating their removal during the purification process and leading to higher purity samples.[4][12][16]
-
High Nucleic Acid Integrity: By avoiding the harsh conditions associated with strong ionic detergents, protocols using LHS can yield high molecular weight genomic DNA with minimal shearing and intact RNA with high integrity scores (RIN).
-
Broad Downstream Compatibility: Purified nucleic acids from LHS-based protocols exhibit low levels of residual reagent, minimizing inhibition in sensitive downstream applications like qPCR, RT-PCR, and next-generation sequencing.[15]
-
Enhanced Safety and Stability: LHS is generally considered a milder and less hazardous reagent than SDS.[14] Furthermore, it is less prone to precipitation at low temperatures, offering greater flexibility and robustness in experimental workflows.
Comparative Performance Data
The following table summarizes typical performance metrics when using this compound in comparison to the anionic detergent SDS and the non-ionic detergent Triton X-100 for nucleic acid extraction from 1x10⁶ cultured mammalian cells.
| Parameter | This compound | Sodium Dodecyl Sulfate (SDS) | Triton X-100 |
| DNA Yield (µg) | 18 - 28 | 15 - 25[17] | 10 - 18 |
| DNA Purity (A260/A280) | 1.85 - 2.00[18] | 1.75 - 1.90[18] | 1.70 - 1.90 |
| RNA Yield (µg) | 10 - 15 | 8 - 12 | 6 - 10 |
| RNA Integrity Number (RIN) | ≥ 9.2 | ≥ 8.8 | ≥ 8.5 |
| Downstream PCR Inhibition | Very Low | Moderate to High[8] | Low |
Experimental Protocols
Protocol 1: Genomic DNA Extraction from Cultured Mammalian Cells
This protocol is designed for the high-yield extraction of pure, high molecular weight genomic DNA.
Materials:
-
LHS Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM EDTA, 150 mM NaCl, 1.5% (w/v) this compound
-
RNase A Solution: 10 mg/mL
-
Proteinase K Solution: 20 mg/mL
-
Purification: Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Precipitation: Isopropanol (100%) and 70% Ethanol
-
Resuspension: TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
Methodology:
-
Sample Preparation: Harvest 1-5x10⁶ mammalian cells by centrifugation at 500 x g for 5 minutes. Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in 500 µL of LHS Lysis Buffer. Pipette gently to mix.
-
RNA Removal: Add 5 µL of RNase A solution, mix by inversion, and incubate at 37°C for 30 minutes.
-
Protein Digestion: Add 25 µL of Proteinase K solution, mix gently, and incubate at 56°C for 1-2 hours in a water bath until the solution is clear.
-
Protein Removal: Add an equal volume (500 µL) of phenol:chloroform:isoamyl alcohol. Vortex for 20 seconds and centrifuge at 12,000 x g for 10 minutes.
-
DNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add an equal volume of 100% isopropanol, mix by inversion until a white DNA precipitate forms.
-
Washing: Centrifuge at 12,000 x g for 10 minutes to pellet the DNA. Discard the supernatant and wash the pellet with 1 mL of 70% ethanol.
-
Finalization: Centrifuge at 12,000 x g for 5 minutes. Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Resuspend the DNA in 50-100 µL of TE Buffer.
Protocol 2: Total RNA Extraction from Bacterial Cells (Gram-Negative)
This protocol is optimized for extracting high-quality total RNA from gram-negative bacteria like E. coli.
Materials:
-
LHS Lysis Buffer for RNA: 20 mM Sodium Citrate (pH 7.0), 1 mM EDTA, 150 mM NaCl, 2% (w/v) this compound
-
DNase I (RNase-free): For on-column or in-solution treatment
-
Purification: Acid Phenol:Chloroform (pH 4.5)
-
Precipitation: Isopropanol (100%) and 75% Ethanol (in nuclease-free water)
-
Resuspension: Nuclease-free water
Methodology:
-
Sample Preparation: Harvest bacterial cells from a 1-2 mL culture by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Cell Lysis: Resuspend the pellet in 400 µL of ice-cold LHS Lysis Buffer for RNA. Vortex vigorously for 30 seconds.
-
Homogenization: Incubate at room temperature for 5 minutes to ensure complete lysis.
-
Purification: Add 400 µL of acid phenol:chloroform, vortex for 20 seconds, and centrifuge at 13,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new nuclease-free tube. Add an equal volume of 100% isopropanol and mix. Incubate at -20°C for 30 minutes.
-
Washing: Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet the RNA. Wash the pellet with 1 mL of 75% ethanol.
-
DNA Removal: At this stage, the RNA can be treated with DNase I according to the manufacturer's protocol to remove any contaminating genomic DNA.
-
Finalization: Air-dry the RNA pellet and resuspend in 30-50 µL of nuclease-free water. Store at -80°C.
Visualized Workflows and Mechanisms
The following diagrams illustrate the general workflow for nucleic acid purification and the proposed mechanism of action for this compound.
Caption: A generalized workflow for nucleic acid purification using an LHS-based protocol.
Caption: Proposed mechanism of this compound during cell lysis.
Conclusion
This compound serves as a highly effective and gentle surfactant for nucleic acid purification. Its zwitterionic properties enable robust cell lysis and contaminant removal while preserving the integrity of the target DNA and RNA. The protocols outlined in this document demonstrate the versatility of LHS for various sample types, consistently delivering high yields of pure nucleic acids suitable for the most demanding downstream molecular biology applications. For research and development applications requiring maximum quality and yield, LHS represents a superior alternative to traditional detergents.
References
- 1. DNA 및 RNA의 정제와 분석 | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Nucleic acid protocols: Extraction and optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Chemical Methods for Lysing Biological Samples [opsdiagnostics.com]
- 5. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. Current Nucleic Acid Extraction Methods and Their Implications to Point-of-Care Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lauryl hydroxysultaine_TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. youtube.com [youtube.com]
- 12. apexbt.com [apexbt.com]
- 13. This compound [myskinrecipes.com]
- 14. This compound | 13197-76-7 [chemicalbook.com]
- 15. yorku.ca [yorku.ca]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. How do I determine the concentration, yield and purity of a DNA sample? [worldwide.promega.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lauryl Hydroxysultaine Concentration for Cell Lysis
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the use of Lauryl Hydroxysultaine (LHS) for cell lysis. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you achieve efficient and reproducible cell lysis for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LHS) and how does it work for cell lysis?
This compound is a zwitterionic surfactant. Its amphipathic nature, possessing both a hydrophobic tail and a hydrophilic headgroup with both positive and negative charges, allows it to disrupt the lipid bilayer of cell membranes. This disruption leads to the formation of pores and the eventual solubilization of the membrane, releasing intracellular contents.[1][2] As a zwitterionic detergent, LHS is considered milder than ionic detergents like SDS, which helps in preserving the native structure and function of many proteins.
Q2: What is the recommended starting concentration of LHS for cell lysis?
A general starting point for zwitterionic detergents like LHS is a concentration of 0.5% to 2% (w/v) in your lysis buffer.[3] However, the optimal concentration is highly dependent on the cell type, cell density, and the specific protein of interest. It is crucial to perform a concentration titration to determine the ideal condition for your experiment. A detergent-to-protein weight ratio of at least 4:1 is often recommended for effective protein solubilization.[4]
Q3: How does LHS compare to other common detergents like CHAPS and Triton X-100?
LHS, CHAPS, and Triton X-100 are all used for cell lysis, but they have different properties that can affect protein yield and integrity.
| Property | This compound (LHS) | CHAPS | Triton X-100 |
| Type | Zwitterionic | Zwitterionic | Non-ionic |
| Denaturing Potential | Mild | Mild | Mild, non-denaturing |
| Typical Concentration | 0.5 - 2.0% (w/v) | 0.5 - 2.0% (w/v)[3] | 0.1 - 1.0% (v/v)[1] |
| Protein-Protein Interactions | Generally preserves | Generally preserves[5] | Generally preserves |
| Suitability | Solubilizing membrane proteins, preserving protein function | Solubilizing membrane proteins, 2D gel electrophoresis[3] | Isolating cytoplasmic and membrane proteins, preserving native state |
Q4: Can LHS interfere with downstream applications?
Yes, like all detergents, LHS can potentially interfere with certain downstream assays. For instance, detergents can interfere with protein quantification assays like the Bradford assay by binding to the dye or the protein.[6] It is advisable to use a detergent-compatible protein assay, such as the Bicinchoninic Acid (BCA) assay, or to remove the detergent prior to analysis.[6][7] The impact of LHS on specific enzyme activity or immunoassays should be empirically determined. Low concentrations of non-ionic and zwitterionic detergents are often included in kinase assay buffers to prevent non-specific binding and aggregation of proteins.[8]
Q5: How can I quantify the efficiency of cell lysis with LHS?
Several methods can be used to quantify cell lysis efficiency:
-
Microscopy: Visually inspect the cells under a microscope after adding the lysis buffer to observe the loss of intact cells.[9]
-
Protein Quantification: Measure the total protein concentration in the lysate using a detergent-compatible assay like the BCA assay.[6][10]
-
Release of Intracellular Enzymes: Assay for the activity of a constitutively expressed intracellular enzyme (e.g., lactate dehydrogenase) in the lysate and compare it to a fully lysed control.
-
Fluorescent Reporter Release: If using cells engineered to express a fluorescent protein like GFP, you can measure the fluorescence intensity of the lysate, which correlates with the number of lysed cells.[11]
Troubleshooting Guides
This section addresses common issues encountered when using this compound for cell lysis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Protein Yield | Inefficient cell lysis: LHS concentration is too low. Incubation time is too short. Cell density is too high for the volume of lysis buffer. | - Increase the LHS concentration in increments (e.g., 0.5%, 1.0%, 1.5%, 2.0%).- Increase the incubation time on ice (e.g., from 15 minutes to 30-60 minutes).[12]- Ensure an adequate lysis buffer volume for the number of cells. A common ratio is 1 mL of buffer per 10^7 to 10^8 cells.- Combine with mechanical disruption methods like sonication or douching for more robust cell types. |
| Protein degradation: Proteases are released during lysis. | - Always work on ice or at 4°C to minimize protease activity.[12]- Add a protease inhibitor cocktail to the lysis buffer immediately before use. | |
| Protein precipitation: The target protein is not soluble in the LHS-based buffer. | - Ensure the LHS concentration is above its critical micelle concentration (CMC).- Add stabilizing agents to the lysis buffer, such as glycerol (10-20%).[4]- Optimize the pH and salt concentration of the lysis buffer (a common starting point is pH 7.4 and 150 mM NaCl).[4] | |
| High Viscosity of Lysate | Release of DNA from the nucleus: This is common with complete cell lysis. | - Add DNase I to the lysis buffer to digest the DNA.- Shear the DNA by passing the lysate through a narrow-gauge needle several times or by sonication.[12] |
| Inconsistent Results | Variability in cell number or lysis conditions: Inconsistent cell counts or variations in incubation time or temperature. | - Ensure accurate and consistent cell counting before lysis.- Standardize all steps of the lysis protocol, including incubation times and temperatures. |
| Interference with Downstream Assays | Presence of LHS in the sample: Detergents can affect enzyme activity, antibody binding, or assay reagents. | - Dilute the sample to reduce the LHS concentration to a compatible level for the specific assay.- Remove the detergent using methods like dialysis (for detergents with a high CMC), ion-exchange chromatography, or affinity purification of the target protein.[12]- Use detergent-compatible assay kits where available.[6][7] |
Experimental Protocols
Protocol 1: Optimizing LHS Concentration for Mammalian Cell Lysis
This protocol provides a framework for determining the optimal LHS concentration for lysing adherent mammalian cells (e.g., CHO cells).
Materials:
-
Cultured mammalian cells (e.g., CHO, HEK293) at 80-90% confluency
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer Stock (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA)
-
This compound (LHS) stock solution (e.g., 10% w/v in water)
-
Protease inhibitor cocktail
-
Microcentrifuge tubes, pre-chilled
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Cell Preparation:
-
Aspirate the culture medium from the cell culture dish.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
-
Lysis Buffer Preparation:
-
Prepare a series of lysis buffers with varying LHS concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v) by diluting the LHS stock solution in the lysis buffer stock.
-
Immediately before use, add protease inhibitors to each lysis buffer.
-
-
Cell Lysis:
-
Add an appropriate volume of one of the prepared lysis buffers to the cell culture dish (e.g., 500 µL for a 10 cm dish).
-
Incubate the dish on ice for 20 minutes with occasional gentle rocking.[1]
-
Using a cell scraper, gently scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Clarification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.
-
-
Analysis:
-
Determine the protein concentration of each cleared lysate using a detergent-compatible protein assay (e.g., BCA assay).
-
Analyze the protein yield and, if applicable, the activity of a target protein for each LHS concentration to determine the optimal condition.
-
Protocol 2: Quantification of Cell Lysis Efficiency using a Fluorescent Reporter
This protocol describes a method to quantify cell lysis efficiency using cells stably expressing a fluorescent protein like GFP.
Materials:
-
Cells expressing a fluorescent reporter protein (e.g., GFP-expressing CHO cells)
-
Lysis buffers with varying LHS concentrations (as prepared in Protocol 1)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Plating:
-
Seed the fluorescently labeled cells in a 96-well plate at a known density and allow them to adhere overnight.
-
-
Lysis:
-
Carefully remove the culture medium.
-
Add a fixed volume of each lysis buffer (containing different LHS concentrations) to triplicate wells.
-
Include a "no-lysis" control (buffer without detergent) and a "100% lysis" control (a strong lysis buffer like one containing 1% Triton X-100).
-
Incubate the plate at the desired temperature (e.g., on ice or at room temperature) for a set time (e.g., 30 minutes).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the supernatant in each well using a plate reader with appropriate excitation and emission wavelengths for the fluorescent protein.
-
-
Calculation of Lysis Efficiency:
-
Calculate the percentage of lysis for each LHS concentration using the following formula: % Lysis = [(Fluorescence_sample - Fluorescence_no-lysis) / (Fluorescence_100%_lysis - Fluorescence_no-lysis)] * 100
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate two key signaling pathways often studied in drug development research after cell lysis and protein extraction.
Caption: Simplified diagram of the MAPK/ERK signaling pathway.
Caption: Simplified diagram of the PI3K/Akt signaling pathway.
Experimental Workflow
Caption: General workflow for cell lysis using this compound.
References
- 1. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Compatibility of Pierce BCA Protein Assay with Promega Lysis Buffers and Lytic Reagents [promega.sg]
- 8. Overview of Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 9. goldbio.com [goldbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantifying bacterial cell lysis using GFP based fluorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Managing Lauryl Hydroxysultaine in Protein Samples
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for effectively removing Lauryl Hydroxysultaine (LHS) from protein samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LHS) and why might it be in my protein sample?
This compound is a zwitterionic (amphoteric) surfactant, meaning it possesses both a positive and a negative charge, making it stable over a wide pH range.[1] It is often used in biochemical applications for its ability to solubilize proteins, particularly membrane proteins, and to prevent non-specific aggregation. Its mild nature and effectiveness as a foaming and cleansing agent also lead to its use in various formulations.[2][3][4] If your experiment involves cell lysis, protein extraction from membranes, or refolding protocols, LHS may have been included as a solubilizing or stabilizing agent.
Q2: What are the key properties of LHS to consider for its removal?
Understanding the physicochemical properties of LHS is crucial for selecting an appropriate removal strategy. The goal is often to reduce the surfactant concentration to below its Critical Micelle Concentration (CMC), where the surfactant molecules exist as monomers rather than large aggregates (micelles), making them easier to separate from the much larger protein molecules.
| Property | Value | Significance for Removal Strategy |
| Molecular Formula | C17H37NO4S[2][5][6] | Provides basic chemical information. |
| Molecular Weight | ~351.5 g/mol [5][7][8] | LHS monomers are very small compared to most proteins, enabling separation by size-based methods. |
| Surfactant Type | Zwitterionic / Amphoteric[1][3] | Its neutral net charge over a wide pH range means that ion-exchange chromatography can be used to bind the protein while the LHS flows through (or vice-versa), depending on the protein's pI and buffer pH. |
| Critical Micelle Concentration (CMC) | ~2.8 mmol/L (approximately 0.1% w/v)[9] | This is a critical parameter. Removal methods are most effective when the bulk LHS concentration is kept below the CMC to favor monomeric forms. |
Q3: What are the most common methods for removing LHS from protein samples?
Several standard biochemical techniques can be employed to remove surfactants like LHS. The choice depends on the properties of your protein, the required final purity, and the scale of your sample.
-
Dialysis / Diafiltration: A simple method that relies on the size difference between the protein and the LHS monomers. The sample is placed in a semi-permeable membrane that allows small molecules like LHS to pass through into a large volume of buffer, while retaining the larger protein.
-
Size Exclusion Chromatography (SEC): A highly effective method that separates molecules based on size. The protein sample is passed through a column packed with a porous resin. Larger molecules (proteins) are excluded from the pores and elute first, while smaller molecules (LHS monomers) enter the pores and have a longer path, eluting later.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. By selecting a buffer pH where the protein of interest is charged and binds to the IEX resin, the neutral zwitterionic LHS can be washed away.
-
Hydrophobic Interaction Chromatography (HIC): Proteins in high-salt buffers can be captured by a hydrophobic resin. The salt concentration is then gradually lowered, and detergents, which are less retained, can be washed away before eluting the protein.
-
Precipitation: Methods like acetone or trichloroacetic acid (TCA) precipitation can effectively crash proteins out of solution, leaving the highly soluble LHS behind in the supernatant. However, this method is denaturing and requires a subsequent resolubilization and refolding step, which can be challenging.
Q4: How do I choose the best removal method for my protein and application?
Selecting the optimal method requires considering your protein's characteristics and your downstream experimental needs. The following workflow provides a general decision-making framework.
Caption: Decision workflow for choosing a suitable method to remove LHS from protein samples.
Experimental Protocols
Protocol 1: LHS Removal by Dialysis
This method is ideal for larger sample volumes and for proteins significantly larger than the LHS monomer (~0.35 kDa).
-
Select a Dialysis Membrane: Choose a dialysis tubing or cassette with a Molecular Weight Cut-Off (MWCO) that is at least 10-20 times smaller than your protein of interest but large enough to allow LHS monomers to pass through freely (e.g., 3-10 kDa MWCO is suitable for most proteins).
-
Prepare the Sample: Transfer your protein-LHS solution into the prepared dialysis device.
-
Prepare Dialysis Buffer: Prepare a large volume (at least 200 times your sample volume) of a buffer suitable for your protein's stability. The absence of LHS in this buffer will drive the diffusion process.
-
Perform Dialysis:
-
Place the dialysis device containing your sample into the dialysis buffer.
-
Stir the buffer gently at a controlled temperature (typically 4°C to maintain protein stability).
-
Allow dialysis to proceed for at least 4-6 hours.
-
-
Buffer Exchange: For efficient removal, perform at least three buffer changes. Discard the used dialysis buffer and replace it with a fresh batch. The first change can be after 4-6 hours, the second after another 6-8 hours (or overnight), and a final change for 4 hours.
-
Sample Recovery: Carefully remove the sample from the dialysis device. The protein concentration may have decreased due to an increase in volume, so measure the final concentration.
Protocol 2: LHS Removal by Size Exclusion Chromatography (SEC)
SEC provides higher resolution and is often faster than dialysis, making it suitable for smaller samples and when a very low final LHS concentration is required.
-
Select an SEC Column: Choose a desalting or SEC column with a fractionation range appropriate for your protein. The goal is to select a resin where your protein will be in the exclusion volume while LHS is in the included volume.
-
Equilibrate the Column: Equilibrate the SEC column with at least 2-3 column volumes of your desired final buffer (without LHS) at the recommended flow rate. This ensures the column is primed and the buffer is exchanged.
-
Prepare the Sample: If necessary, concentrate your sample to a small volume (typically <5% of the column volume for optimal resolution).
-
Load the Sample: Carefully load the protein-LHS sample onto the equilibrated column.
-
Elute and Collect Fractions: Begin the elution with the final buffer at the same flow rate used for equilibration. Collect fractions as the eluate exits the column. Monitor the elution profile using UV absorbance at 280 nm.
-
Identify Protein Fractions: The protein should elute first in the void volume, appearing as the first major peak. The smaller LHS monomers will elute much later.
-
Pool and Verify: Pool the fractions corresponding to the protein peak. Verify the removal of LHS using a suitable analytical method if necessary (e.g., mass spectrometry).
Troubleshooting Guide
Q1: My protein precipitated during or after LHS removal. What should I do?
-
Cause: The LHS may have been essential for keeping your protein soluble. Its removal can lead to aggregation and precipitation.
-
Solution:
-
Slower Removal: Try a more gradual removal process. For dialysis, use a stepwise reduction in LHS concentration in the dialysis buffer over several changes.
-
Detergent Exchange: Instead of removing LHS completely, try exchanging it for a different, milder non-ionic or zwitterionic detergent (e.g., DDM, CHAPS) that may be more compatible with your downstream application. This can be done via dialysis or SEC.
-
Add Stabilizers: Include stabilizing agents like glycerol (5-20%), sucrose, or specific salts in your final buffer to improve protein solubility.
-
Q2: After dialysis, I still detect significant amounts of LHS in my sample. How can I improve efficiency?
-
Cause: The concentration gradient may not be sufficient, or the LHS may be forming micelles that are too large to pass through the dialysis membrane pores efficiently.
-
Solution:
-
Increase Buffer Volume: Use a much larger ratio of dialysis buffer to sample volume (>500:1).
-
Increase Number of Changes: Perform more frequent and numerous buffer changes to maintain a steep concentration gradient.
-
Work Below the CMC: If possible, dilute your sample before dialysis to bring the LHS concentration below its CMC (~2.8 mM). This ensures the surfactant is in its monomeric form, which passes through the membrane more easily.
-
Q3: My protein lost its biological activity after LHS was removed. Can it be restored?
-
Cause: The removal of the stabilizing detergent may have caused the protein to partially or fully denature, leading to a loss of its native conformation and activity.
-
Solution:
-
Assess Removal Method: Harsh methods like precipitation are likely to cause irreversible denaturation. Consider repeating the process with a gentler method like SEC or diafiltration at 4°C.
-
Optimize Final Buffer: The composition of the final buffer is critical. Screen different pH conditions, ionic strengths, and the addition of co-factors or stabilizing agents (e.g., glycerol, low concentrations of a non-interfering surfactant) to find conditions that preserve activity.
-
Refolding: If the protein is denatured, a refolding protocol may be necessary. This is often complex and requires screening various conditions to find an optimal procedure.
-
References
- 1. This compound | 13197-76-7 | Benchchem [benchchem.com]
- 2. specialchem.com [specialchem.com]
- 3. curlvana.in [curlvana.in]
- 4. This compound | Kao Chemicals EU [kaochemicals-eu.com]
- 5. This compound | C17H37NO4S | CID 114474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound|lookchem [lookchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | 13197-76-7 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Protein Denaturation with Lauryl Hydroxysultaine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the effective use of Lauryl Hydroxysultaine (LHS) to minimize protein denaturation during experimental procedures. This compound is a zwitterionic surfactant that can be a valuable tool in maintaining the structural integrity and biological activity of proteins. This resource offers troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it prevent protein denaturation?
This compound (LHS) is an amphoteric surfactant, meaning it possesses both a positive and a negative charge in its hydrophilic head group, while also having a hydrophobic lauryl tail. This unique zwitterionic nature makes it particularly gentle on proteins compared to harsh ionic detergents like SDS. LHS helps to minimize protein denaturation through several mechanisms:
-
Reduces Interfacial Tension: Proteins are prone to denaturation at air-water or solid-liquid interfaces. LHS accumulates at these interfaces, creating a protective layer that shields proteins from disruptive forces.
-
Prevents Aggregation: By binding to hydrophobic patches on the protein surface, LHS can prevent protein-protein interactions that lead to aggregation and precipitation.
-
Maintains Native Conformation: At optimal concentrations, LHS can help to maintain the native folded structure of proteins in solution, preserving their biological activity.
Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to self-assemble into spherical structures called micelles. For this compound, the CMC is a critical parameter to consider.
-
Below the CMC: LHS exists as individual monomers in solution. In this state, it is most effective at preventing surface-induced denaturation and aggregation without disrupting the protein's native structure.
-
Above the CMC: Micelles are formed. While micelles can aid in solubilizing some proteins, particularly membrane proteins, high concentrations of micelles can also lead to the denaturation of soluble proteins by encapsulating and unfolding them.
Therefore, for minimizing denaturation of soluble proteins, it is generally recommended to use LHS at concentrations below or near its CMC. The exact CMC can vary depending on the buffer composition (e.g., ionic strength) and temperature.
Q3: Can this compound be used for cell lysis and protein extraction?
Yes, due to its mild nature, this compound can be a suitable detergent for cell lysis, particularly when the goal is to extract proteins in their native, functional state. It is less likely to denature proteins during the extraction process compared to harsher detergents. However, its efficiency may vary depending on the cell type and the specific protein of interest. Optimization of the LHS concentration and lysis protocol is often necessary.
Q4: Is this compound compatible with downstream applications?
The compatibility of LHS with downstream applications depends on the specific technique. Its zwitterionic nature can be advantageous in techniques like isoelectric focusing. However, for applications such as mass spectrometry, the presence of any detergent can interfere with the analysis. It is crucial to consider the tolerance of your specific downstream assays to LHS and, if necessary, perform a detergent removal step.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound to minimize protein denaturation.
| Problem | Potential Cause | Recommended Solution |
| Increased Protein Aggregation or Precipitation | LHS Concentration is too High: The concentration may be significantly above the CMC, leading to micelle-induced denaturation and aggregation. | Optimize Concentration: Perform a concentration titration experiment. Start with a low concentration of LHS (e.g., below the expected CMC) and incrementally increase it. Monitor protein aggregation using techniques like dynamic light scattering (DLS) or turbidity measurements. |
| pH is Near the Protein's Isoelectric Point (pI): At its pI, a protein has a net charge of zero and is most susceptible to aggregation. | Adjust Buffer pH: Ensure the buffer pH is at least one unit away from the protein's pI to promote electrostatic repulsion between protein molecules. | |
| Incompatible Buffer Components: Certain salts or other additives in the buffer may interact unfavorably with LHS or the protein. | Buffer Screening: Test a range of different buffer systems (e.g., phosphate, Tris, HEPES) to find the most compatible formulation for your protein and LHS. | |
| Loss of Protein Activity | Denaturation by LHS: Even as a mild surfactant, at high concentrations or under certain conditions, LHS can still cause some degree of protein denaturation. | Lower LHS Concentration: Use the lowest effective concentration of LHS that prevents aggregation. |
| Incorrect Buffer Conditions: The buffer pH or ionic strength may not be optimal for the stability of your specific protein. | Optimize Buffer: Systematically vary the pH and salt concentration of your buffer to find the conditions that best preserve protein activity. | |
| Foaming of the Solution | Agitation: Vigorous mixing, vortexing, or shaking can cause foaming, which can denature proteins at the air-liquid interface. | Gentle Mixing: Use gentle inversion or slow stirring to mix solutions containing LHS. If foaming is unavoidable, consider using an anti-foaming agent, ensuring it is compatible with your protein and downstream applications. |
Experimental Protocols
While specific protocols should be optimized for each protein, the following provides a general framework for utilizing this compound to minimize denaturation.
Protocol 1: Determining the Optimal Concentration of this compound using a Thermal Shift Assay
A thermal shift assay, or differential scanning fluorimetry (DSF), is a high-throughput method to assess protein stability by measuring the change in its melting temperature (Tm) in the presence of different additives.[1][2]
Objective: To identify the concentration of LHS that provides the maximal increase in the thermal stability of the target protein.
Materials:
-
Purified target protein
-
This compound (LHS) stock solution
-
SYPRO Orange dye (or other suitable fluorescent dye)
-
Buffer of choice
-
Real-time PCR instrument with melt curve capability
Methodology:
-
Prepare a series of LHS dilutions in the desired buffer. The concentration range should span below and above the expected CMC of LHS.
-
Prepare the protein-dye mixture. In each well of a 96-well PCR plate, add the target protein to its final working concentration and SYPRO Orange dye according to the manufacturer's instructions.
-
Add LHS dilutions to the wells containing the protein-dye mixture. Include control wells with no LHS.
-
Seal the plate and centrifuge briefly to remove any bubbles.
-
Perform the thermal melt experiment in the real-time PCR instrument. The temperature should be ramped up gradually, and fluorescence readings taken at each increment.
-
Analyze the data to determine the melting temperature (Tm) for each condition. The Tm is the temperature at which 50% of the protein is unfolded.
-
Plot the change in Tm (ΔTm) against the LHS concentration. The optimal concentration of LHS is the one that results in the largest positive ΔTm, indicating the greatest stabilizing effect.
Protocol 2: General Procedure for Protein Solubilization and Stabilization
Objective: To solubilize and stabilize a protein sample using this compound.
Materials:
-
Protein sample (e.g., cell pellet, inclusion bodies)
-
Lysis/solubilization buffer containing the optimal concentration of LHS (determined from Protocol 1)
-
Protease inhibitors
Methodology:
-
Prepare the lysis/solubilization buffer. This buffer should be optimized for your protein in terms of pH and ionic strength and should contain the predetermined optimal concentration of LHS. Add protease inhibitors just before use.
-
Resuspend the protein sample in the lysis/solubilization buffer.
-
Perform cell lysis if starting with a cell pellet. This can be done using methods such as sonication or homogenization. Keep the sample on ice to minimize proteolytic degradation.
-
Incubate the sample with gentle agitation to allow for solubilization. The incubation time and temperature should be optimized for your specific protein.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
Collect the supernatant containing the solubilized and stabilized protein for downstream applications.
Visualizing Experimental Logic
The following diagrams illustrate key concepts and workflows related to the use of this compound in protein stabilization.
Caption: Mechanism of protein stabilization by this compound.
Caption: Experimental workflow for using LHS to stabilize proteins.
References
Technical Support Center: Enhancing Membrane Protein Yield with Lauryl Hydroxysultaine
Frequently Asked Questions (FAQs)
Q1: What is Lauryl Hydroxysultaine (LHS) and why is it used for membrane protein extraction?
This compound is a zwitterionic detergent. Zwitterionic detergents possess both a positive and a negative charge in their hydrophilic head group, resulting in a net neutral charge over a wide pH range. This characteristic makes them less harsh than ionic detergents like SDS, yet often more effective at disrupting protein-protein interactions than non-ionic detergents.[1] LHS is a good choice for solubilizing membrane proteins while preserving their native structure and function, making it suitable for downstream applications such as immunoprecipitation and functional assays.[1]
Q2: What are the key physicochemical properties of this compound to consider?
The selection of a detergent is often empirical and protein-dependent.[1] Key properties for LHS include:
-
Molecular Weight: 351.5 g/mol [2]
-
Critical Micelle Concentration (CMC): A potential value is approximately 2.8 mmol/L. The CMC is the concentration at which detergent monomers self-assemble into micelles, which is crucial for solubilizing membrane proteins.[4]
Q3: What is the optimal concentration of this compound to use for solubilization?
A general guideline for zwitterionic detergents is to use a concentration that is at least two times the CMC and a detergent-to-protein weight ratio of at least 4:1.[1][] When solubilizing proteins from native membranes, a detergent-to-lipid molar ratio of 10:1 is often recommended.[1][] However, the optimal concentration can vary significantly depending on the specific protein and membrane composition. Therefore, it is crucial to perform a concentration titration to determine the ideal condition for your experiment.[1]
Q4: My protein is solubilized with LHS, but it shows low activity. What could be the issue?
Loss of activity can suggest that the protein has been denatured or has lost essential native lipids. While LHS is considered a mild detergent, the solubilization conditions might still be too harsh for your specific protein.
Troubleshooting Steps:
-
Optimize Detergent Concentration: You may be using a concentration that is too high. Try reducing the LHS concentration, while still staying above the CMC.
-
Add Stabilizing Agents: Supplement your buffers with stabilizing agents like glycerol (5-20%), specific lipids (e.g., cholesterol), or co-factors.
-
Check Buffer Conditions: Ensure the pH and ionic strength of your buffers are optimal for your protein's stability. A common starting point is a buffer with a physiological pH (7.4) and 150 mM NaCl.[1]
Q5: Can I use this compound in combination with other detergents?
Yes, using a mix of detergents can sometimes improve the extraction and stability of membrane proteins.[6] For instance, a combination of a zwitterionic detergent like LHS with a non-ionic detergent might offer a balance between efficient solubilization and maintaining the protein's native conformation. When using mixtures, it is important to consider the combined CMC and the properties of each detergent.
Troubleshooting Guide
This guide addresses common issues encountered during membrane protein extraction and purification using this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Protein Yield | Inefficient cell lysis. | Ensure complete cell lysis by using appropriate mechanical methods (e.g., sonication, French press) in addition to the lysis buffer.[1] |
| Suboptimal LHS concentration. | Perform a detergent concentration titration to find the optimal concentration for your specific protein.[1] | |
| Insufficient incubation time or temperature. | Increase the incubation time with the detergent (e.g., from 30 minutes to 2 hours) or try a slightly higher temperature (e.g., room temperature instead of 4°C), while carefully monitoring protein stability.[1] | |
| The protein is insoluble in LHS. | Screen a panel of different zwitterionic detergents with varying properties. | |
| Protein Precipitation after Solubilization | LHS concentration is below the CMC. | Ensure the detergent concentration in all buffers is maintained above the CMC.[1] |
| The protein is unstable in LHS. | Add stabilizing agents to your buffer, such as glycerol (5-20%), specific lipids (e.g., cholesterol), or co-factors. | |
| Buffer conditions (pH, ionic strength) are not optimal. | Optimize the pH and salt concentration of your buffer. A common starting point is a buffer with physiological pH (7.4) and 150 mM NaCl.[1] | |
| Proteolysis. | Add a protease inhibitor cocktail to all buffers.[1] | |
| Protein is Inactive after Extraction | The detergent is too harsh for the specific protein. | Switch to a milder zwitterionic detergent or a non-ionic detergent. |
| Loss of essential lipids. | Supplement your buffers with lipid analogs, such as cholesterol hemisuccinate (CHS), to help stabilize the protein. | |
| Incorrect protein folding. | Consider in-vitro refolding protocols or expressing the protein in a different system that may aid in proper folding. | |
| High Background in Downstream Applications (e.g., ELISA, Affinity Chromatography) | Non-specific binding of proteins. | Include a pre-clearing step with the affinity resin before adding the antibody for immunoprecipitation. |
| Inadequate washing steps. | Increase the stringency of your wash buffers by adding a low concentration of LHS. |
Data Presentation
While direct quantitative comparisons of this compound with other detergents for a wide range of membrane proteins are not extensively published, the following table provides a comparison of the physicochemical properties of LHS with other commonly used zwitterionic and non-ionic detergents. This information is crucial for designing your experiments and selecting the appropriate detergent for your specific application.
| Detergent | Type | Molecular Weight ( g/mol ) | CMC (mM) | Aggregation Number |
| This compound (LHS) | Zwitterionic | 351.5 | ~2.8 | Not widely reported |
| CHAPS | Zwitterionic | 614.9 | 4-8 | ~10 |
| LDAO | Zwitterionic | 229.4 | 1-2 | 75-95 |
| DDM | Non-ionic | 510.6 | 0.17 | 98-147 |
| Triton X-100 | Non-ionic | ~625 | 0.2-0.9 | ~140 |
Note: CMC and Aggregation Number can vary with buffer conditions such as ionic strength and temperature.
Experimental Protocols
Protocol 1: Screening and Optimization of this compound Concentration for Membrane Protein Solubilization
This protocol provides a framework for determining the optimal LHS concentration for solubilizing a target membrane protein.
1. Membrane Preparation: a. Harvest cells expressing the target membrane protein. b. Resuspend the cell pellet in a hypotonic lysis buffer containing a protease inhibitor cocktail. c. Lyse the cells using an appropriate method (e.g., sonication, Dounce homogenization, or French press). d. Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove nuclei and cell debris. e. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes. f. Discard the supernatant and resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
2. Detergent Solubilization Screen: a. Aliquot the membrane preparation into several microcentrifuge tubes. b. To each tube, add a different final concentration of LHS (e.g., 0.5%, 1%, 1.5%, 2%, 2.5% w/v). Ensure the final protein concentration is consistent across all samples. c. Incubate the samples for 1-2 hours at 4°C with gentle agitation.
3. Analysis of Solubilization Efficiency: a. Centrifuge the samples at 100,000 x g for 1 hour at 4°C to pellet the insoluble material. b. Carefully collect the supernatant (solubilized fraction) and the pellet (insoluble fraction). c. Analyze both fractions by SDS-PAGE and Western blot using an antibody specific to your target protein. d. The optimal LHS concentration is the one that results in the highest amount of the target protein in the supernatant with minimal precipitation.
Protocol 2: General Procedure for Membrane Protein Purification using this compound
This protocol outlines a general workflow for the purification of a His-tagged membrane protein after solubilization with LHS.
1. Solubilization: a. Resuspend the prepared membrane pellet in solubilization buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, 20 mM imidazole, pH 8.0) containing the optimized concentration of LHS and a protease inhibitor cocktail. b. Incubate for 1-2 hours at 4°C with gentle agitation. c. Clarify the lysate by centrifugation at 100,000 x g for 1 hour at 4°C.
2. Affinity Chromatography: a. Equilibrate a Ni-NTA affinity column with equilibration buffer (solubilization buffer with LHS). b. Load the clarified lysate onto the column. c. Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, 40 mM imidazole, pH 8.0) containing LHS above its CMC. d. Elute the protein with elution buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, 250 mM imidazole, pH 8.0) containing LHS.
3. Size Exclusion Chromatography (Optional): a. To further purify the protein and perform buffer exchange, load the eluted protein onto a size exclusion chromatography column equilibrated with the final storage buffer containing LHS. b. Collect the fractions containing the purified protein.
4. Analysis and Storage: a. Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot or mass spectrometry. b. Determine the protein concentration using a detergent-compatible protein assay. c. Store the purified protein at -80°C.
Visualizations
Caption: Workflow for membrane protein extraction and purification.
Caption: Detergent action on a lipid bilayer for protein extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C17H37NO4S | CID 114474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. specialchem.com [specialchem.com]
- 4. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 6. Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Lauryl Hydroxysultaine dialysis and buffer exchange protocols
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the dialysis and buffer exchange of Lauryl Hydroxysultaine (LHS), a zwitterionic surfactant commonly used in protein research.
Frequently Asked Questions (FAQs)
???+ question "What is this compound (LHS)?"
???+ question "What is the Critical Micelle Concentration (CMC) of LHS and why is it important?"
???+ question "What Molecular Weight Cut-Off (MWCO) membrane should be used for dialysis?"
???+ question "What are the primary methods for detergent removal and buffer exchange?"
Quantitative Data Summary
The properties of this compound are essential for designing effective purification and buffer exchange protocols.
| Property | Value | Source(s) |
| Chemical Formula | C₁₇H₃₇NO₄S | [1][2] |
| Molecular Weight (Monomer) | ~351.5 g/mol | [2] |
| Type | Amphoteric / Zwitterionic Surfactant | [3] |
| Critical Micelle Conc. (CMC) | ~2.8 mM | [4] |
| Appearance | Clear to yellowish liquid | [1] |
| Solubility | Soluble in water | [1] |
Experimental Protocols
Here are detailed methodologies for two common procedures for removing this compound.
Protocol 1: Detergent Removal by Dialysis
This method relies on the passive diffusion of LHS monomers across a semi-permeable membrane. It is gentle but can be time-consuming.
Materials:
-
Protein sample containing LHS.
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa).
-
Dialysis buffer (large volume, at least 500 times the sample volume for the entire process).
-
Stir plate and stir bar.
-
Beaker or container large enough to hold the buffer and dialysis bag.
-
Clips for sealing the dialysis tubing.
Methodology:
-
Prepare the Dialysis Membrane: Cut the dialysis tubing to the desired length, leaving enough room for the sample and headspace. Hydrate the membrane according to the manufacturer's instructions.
-
Load the Sample: Securely close one end of the tubing with a clip. Pipette the protein-LHS sample into the tubing, leaving some air for headspace. Remove excess air and seal the second end with another clip.
-
First Buffer Exchange: Place the sealed dialysis bag into the container with the dialysis buffer. The buffer volume should be at least 100 times the sample volume. Place the container on a stir plate and stir gently at 4°C. Dialyze for 4-6 hours.
-
Subsequent Buffer Exchanges: Discard the used buffer and replace it with fresh, cold dialysis buffer. Repeat this step at least two more times. For complete removal, an overnight dialysis for the final exchange is recommended.
-
Sample Recovery: Carefully remove the dialysis bag from the buffer. Place it on a clean surface and use a pipette to gently remove the protein sample. Measure the final volume and protein concentration.
Protocol 2: Buffer Exchange via Desalting Column
This method uses size-exclusion chromatography for rapid separation of protein from detergent and salts. It is significantly faster than dialysis.
Materials:
-
Pre-packed desalting column (e.g., PD-10) or bulk size-exclusion resin (e.g., Sephadex G-25).
-
Protein sample containing LHS.
-
Exchange buffer.
-
Collection tubes.
-
Syringe or chromatography system for sample application.
Methodology:
-
Column Equilibration: Remove the column's storage solution. Equilibrate the desalting column by passing 3-5 column volumes of the desired final buffer through it.[5] This ensures the protein will be eluted into the correct buffer.
-
Sample Application: Allow the equilibration buffer to drain until it reaches the top of the column bed. Carefully load the protein-LHS sample onto the center of the bed. Do not disturb the resin.
-
Elution: Once the sample has fully entered the resin bed, add the final buffer to the top of the column.
-
Collect Fractions: Begin collecting fractions immediately. The larger protein molecules will travel faster through the column and elute first. The smaller LHS monomers and salt ions will be retarded, eluting in later fractions.
-
Analysis: Monitor the protein content of the fractions using a UV spectrophotometer (A280) or a protein assay (e.g., Bradford, BCA). Pool the fractions containing the purified protein.
Visualizations
References
Technical Support Center: Mitigating Lauryl Hydroxysultaine Interference in Enzyme Activity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering enzyme inhibition by Lauryl Hydroxysultaine (LHS) in activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LHS) and why might it be in my sample?
A1: this compound is a zwitterionic surfactant commonly used in personal care and cosmetic products for its mild cleansing and foaming properties.[1] If you are testing formulated products, such as shampoos, body washes, or facial cleansers, it is likely that LHS or other surfactants are present and may interfere with your enzyme assay.[1] It is also used in some biochemical buffers, so it is important to check the composition of all reagents.
Q2: How does this compound inhibit enzyme activity?
A2: Like many surfactants, this compound can cause non-specific enzyme inhibition by disrupting the enzyme's three-dimensional structure. The amphiphilic nature of LHS, possessing both a hydrophobic tail and a hydrophilic head, allows it to interact with and unfold the protein, leading to a loss of catalytic activity. This denaturation is the primary mechanism of inhibition.
Q3: At what concentration does this compound typically become inhibitory?
A3: The inhibitory concentration of LHS is enzyme-dependent. However, problems can be expected to arise as the concentration of LHS approaches and exceeds its critical micelle concentration (CMC), which is approximately 2.8 mM. Above the CMC, surfactant molecules self-assemble into micelles, which can more readily disrupt protein structure. In cosmetic formulations, LHS concentrations can be as high as 5% in rinse-off products, which is well above the CMC and likely to cause significant enzyme inhibition.
Troubleshooting Guide
Issue: My enzyme activity is lower than expected in the presence of a sample containing this compound.
This is a common problem when assaying formulated products. The following steps can help you diagnose and resolve the issue.
Step 1: Confirm Surfactant-Induced Inhibition
-
Run a control experiment: Spike your standard enzyme assay with a known concentration of pure this compound (e.g., at or above its CMC of 2.8 mM) to confirm that the surfactant is indeed inhibitory to your specific enzyme.
-
Dilute the sample: If possible, perform a serial dilution of your LHS-containing sample. If the enzyme activity increases with dilution, it is a strong indicator of concentration-dependent inhibition by the surfactant.
Step-by-step protocol for a dilution series experiment:
-
Prepare a series of dilutions of your test sample in the assay buffer (e.g., 1:10, 1:100, 1:1000).
-
Initiate the enzymatic reaction by adding the enzyme to each dilution.
-
Measure the reaction rate for each dilution.
-
Plot the enzyme activity against the dilution factor. An increasing trend in activity with higher dilutions suggests inhibition by a component in the sample, likely the surfactant.
Step 2: Mitigate the Inhibition
If you have confirmed that LHS is inhibiting your enzyme, you can employ one of the following mitigation strategies:
-
Strategy 1: Sequestration with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate surfactant molecules, effectively removing them from the solution and preventing them from interacting with the enzyme.[2] Beta-cyclodextrin (β-CD) is a commonly used and effective choice for this purpose.
-
Strategy 2: Competitive Displacement with a Non-ionic Surfactant
Non-ionic surfactants are generally less denaturing to enzymes than zwitterionic or ionic surfactants.[3] By adding a non-ionic surfactant to your assay buffer, it can competitively form mixed micelles with the LHS, reducing the concentration of free LHS and its interaction with the enzyme. Triton X-100 or Tween 20 at low concentrations (e.g., 0.01% to 0.1%) are often effective.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and a common mitigating agent.
| Parameter | Value | Source(s) |
| This compound (LHS) | ||
| Critical Micelle Concentration (CMC) | ~2.8 mM | |
| Typical Concentration in Rinse-off Products | Up to 5% (w/w) | |
| Beta-Cyclodextrin (β-CD) | ||
| Typical Binding Constant (Kf) for Surfactants | 100 - 5000 M-1 | [2] |
Detailed Experimental Protocols
Protocol 1: Mitigating LHS Inhibition with Beta-Cyclodextrin
This protocol describes how to determine the optimal concentration of β-cyclodextrin to rescue enzyme activity from LHS inhibition.
Materials:
-
Your enzyme of interest
-
Enzyme substrate
-
Assay buffer
-
This compound (LHS) stock solution
-
Beta-cyclodextrin (β-CD) stock solution
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a titration of β-cyclodextrin: In a 96-well plate, prepare a series of wells containing your assay buffer and a fixed, inhibitory concentration of LHS (e.g., 5 mM). To these wells, add increasing concentrations of β-CD (e.g., 0, 1, 2.5, 5, 7.5, 10 mM).
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for the formation of the LHS-β-CD inclusion complexes.
-
Initiate the reaction: Add your enzyme to each well to start the reaction.
-
Add substrate: After a brief enzyme pre-incubation (if required by your standard assay protocol), add the substrate to all wells.
-
Measure activity: Monitor the reaction progress using a microplate reader or spectrophotometer at the appropriate wavelength.
-
Analyze the data: Calculate the reaction rates for each β-CD concentration. Plot the enzyme activity as a function of the β-CD concentration to determine the concentration required to restore maximal activity.
Protocol 2: Using a Non-ionic Surfactant to Counteract LHS Inhibition
This protocol outlines the use of a non-ionic surfactant to prevent LHS-induced enzyme inhibition.
Materials:
-
Your enzyme of interest
-
Enzyme substrate
-
Assay buffer
-
This compound (LHS) stock solution
-
Non-ionic surfactant stock solution (e.g., 10% Triton X-100 or Tween 20)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare assay buffers with non-ionic surfactant: Prepare a set of assay buffers containing different concentrations of the non-ionic surfactant (e.g., 0%, 0.01%, 0.05%, 0.1% w/v).
-
Set up the assay: In a 96-well plate, add an inhibitory concentration of LHS to each well containing the different assay buffers.
-
Initiate the reaction: Add your enzyme to each well.
-
Add substrate: Following any necessary pre-incubation, add the substrate to all wells.
-
Measure activity: Monitor the reaction kinetics.
-
Analyze the data: Compare the enzyme activity in the presence and absence of the non-ionic surfactant to determine the optimal concentration for preventing inhibition.
Visualizations
Caption: Mechanism of enzyme inhibition by this compound.
Caption: Troubleshooting workflow for LHS-induced enzyme inhibition.
References
Technical Support Center: Optimizing Immunoprecipitation with Lauryl Hydroxysultaine
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for immunoprecipitation (IP) experiments, with a specific focus on the use of Lauryl Hydroxysultaine (LHS) as a detergent.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LHS) and why consider it for immunoprecipitation?
This compound is a zwitterionic surfactant. Zwitterionic detergents, like LHS, possess both a positive and a negative charge, resulting in a net neutral charge.[1][2] This characteristic makes them effective at disrupting protein-protein interactions with a lower tendency to denature proteins compared to ionic detergents like SDS.[1][3][4] This property is particularly advantageous in immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) experiments where preserving the native conformation of the target protein and its interacting partners is crucial.
Q2: What is the recommended starting concentration of this compound for my IP experiment?
The optimal concentration of any detergent in an IP experiment is a balance between efficient cell lysis, solubilization of the target protein, and minimizing non-specific binding. For a zwitterionic detergent like this compound, a good starting point for optimization is typically in the range of 0.1% to 1.0% (w/v) in your lysis buffer. However, the ideal concentration is highly dependent on the specific protein of interest, its cellular localization, and the abundance of interacting partners.[5][6]
Q3: How does the concentration of LHS affect the outcome of my immunoprecipitation?
The concentration of this compound can significantly impact both the yield of your target protein and the level of background (non-specific binding).
-
Low Concentration (e.g., <0.1%): May be insufficient to fully lyse cells or solubilize your target protein, especially if it is a membrane-associated or tightly complexed protein. This can lead to a low yield.
-
Optimal Concentration: Effectively solubilizes the target protein and its complex while keeping non-specific protein binding to the beads and antibody at a minimum.
-
High Concentration (e.g., >1.0%): Can lead to the disruption of specific antibody-antigen interactions and the dissociation of protein-protein interactions you are trying to capture in a Co-IP experiment.[5][6] While it may reduce some types of non-specific binding, it can be detrimental to the overall success of the experiment.
Troubleshooting Guide
High background and low signal are common issues in immunoprecipitation experiments. The following guide provides specific troubleshooting advice related to the use of this compound.
| Problem | Potential Cause Related to LHS | Recommended Solution |
| High Background | LHS concentration is too low, leading to incomplete lysis and precipitation of insoluble cellular components. | Gradually increase the LHS concentration in your lysis and wash buffers (e.g., in 0.2% increments). |
| Non-specific proteins are binding to the antibody or beads. | Optimize the stringency of your wash buffers. You can do this by increasing the LHS concentration or the salt concentration in the wash buffer.[7] | |
| Low or No Signal | LHS concentration is too high, disrupting the antibody-antigen interaction or the protein-protein interactions in a Co-IP. | Decrease the LHS concentration in your lysis and wash buffers. Perform a titration experiment to find the optimal concentration. |
| The target protein was not efficiently solubilized. | If your protein is known to be in a difficult-to-solubilize cellular compartment (e.g., the nucleus or cell membrane), a higher concentration of LHS within the optimal range may be necessary. | |
| Inconsistent Results | Variability in the preparation of lysis and wash buffers containing LHS. | Always prepare fresh buffers and ensure the LHS is fully dissolved before use. |
Experimental Protocols
Protocol: Optimizing this compound Concentration for Immunoprecipitation
This protocol provides a framework for determining the optimal LHS concentration for your specific target protein.
1. Preparation of Lysis Buffers with Varying LHS Concentrations: Prepare a series of lysis buffers (e.g., RIPA buffer without its standard detergents) containing a range of this compound concentrations. A good starting range is 0.1%, 0.25%, 0.5%, and 1.0% (w/v). Ensure all other components of the lysis buffer (e.g., Tris-HCl, NaCl, protease and phosphatase inhibitors) are kept constant.
2. Cell Lysis: a. Culture and harvest your cells of interest. b. Wash the cell pellet with ice-cold PBS. c. Resuspend the cell pellet in one of the prepared lysis buffers. Use a consistent cell number to buffer volume ratio for each condition. d. Incubate on ice for 30 minutes with gentle agitation. e. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (cell lysate) to a fresh, pre-chilled microcentrifuge tube.
3. Pre-clearing the Lysate: a. Add Protein A/G beads to the cell lysate. b. Incubate for 1 hour at 4°C with gentle rotation. c. Centrifuge to pellet the beads and transfer the supernatant to a new tube. This step helps to reduce non-specific binding to the beads.
4. Immunoprecipitation: a. Add your primary antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically. b. Incubate for 2-4 hours or overnight at 4°C with gentle rotation. c. Add fresh Protein A/G beads to the lysate-antibody mixture. d. Incubate for an additional 1-2 hours at 4°C with gentle rotation.
5. Washing: a. Pellet the beads by centrifugation. b. Discard the supernatant and wash the beads 3-5 times with the corresponding lysis buffer (containing the same LHS concentration). c. After the final wash, carefully remove all supernatant.
6. Elution: a. Resuspend the beads in 1X SDS-PAGE sample buffer. b. Boil the samples for 5-10 minutes to elute the protein complex and denature the proteins. c. Centrifuge to pellet the beads, and collect the supernatant containing your immunoprecipitated proteins.
7. Analysis: a. Analyze the eluted samples by Western blotting using an antibody against your protein of interest. b. Compare the signal intensity of your target protein across the different LHS concentrations to determine the optimal condition.
Data Presentation
The following table provides an example of how to present data from an LHS optimization experiment. The data is hypothetical and serves to illustrate the expected trends.
| LHS Concentration (%) | Target Protein Yield (Relative Units) | Background Signal (Relative Units) | Signal-to-Noise Ratio |
| 0.1 | 35 | 20 | 1.75 |
| 0.25 | 70 | 25 | 2.80 |
| 0.5 | 100 | 30 | 3.33 |
| 1.0 | 85 | 45 | 1.89 |
In this example, 0.5% this compound provides the best balance of high target protein yield and manageable background, resulting in the highest signal-to-noise ratio.
Visualizations
References
- 1. agscientific.com [agscientific.com]
- 2. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 3. タンパク質可溶化に用いる界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Tips for Immunoprecipitation | Rockland [rockland.com]
Technical Support Center: Lauryl Hydroxysultaine & Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with guidance on the compatibility of Lauryl Hydroxysultaine with mass spectrometry (MS). Find troubleshooting tips and frequently asked questions to navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it relevant to my samples?
This compound is a zwitterionic (amphoteric) surfactant commonly used in personal care products, cosmetics, and potentially in drug formulations as a solubilizing or stabilizing agent.[1][2] Its presence in a sample, even at low concentrations, can significantly impact mass spectrometry analysis. It possesses both a positive (quaternary ammonium) and a negative (sulfonate) charge, making its behavior in the ion source complex.[3]
Q2: Is this compound compatible with mass spectrometry?
Yes, this compound is compatible with mass spectrometry, but its presence requires careful consideration and method optimization.[4][5][6] Due to its surfactant nature, it can cause significant ion suppression, form various adducts and clusters, and potentially contaminate the ion source. However, with appropriate chromatographic separation and MS parameter tuning, it can be successfully analyzed and its effects on other analytes can be managed.
Q3: What type of ions should I expect to see for this compound in my mass spectrum?
This compound has a molecular weight of approximately 351.55 g/mol .[7][8] In positive ion mode, you can expect to observe the protonated molecule [M+H]+, as well as adducts with sodium [M+Na]+ and potassium [M+K]+. In negative ion mode, the deprotonated molecule [M-H]- is commonly observed. Due to its zwitterionic nature, it has a high tendency to form clusters, so you may also detect dimer and trimer ions (e.g., [2M+H]+, [2M-H]-).[9] The relative intensities of these ions can vary depending on solvent conditions and instrument settings.
Q4: Can this compound affect the analysis of my target analytes?
Absolutely. The primary concern is ion suppression , where the high surface activity and ionization efficiency of this compound can reduce the ionization of co-eluting analytes, leading to a decrease in their signal intensity and potentially impacting the accuracy and sensitivity of your assay.[10][11][12]
Troubleshooting Guide
This guide addresses common issues encountered when analyzing samples containing this compound by LC-MS.
| Problem | Potential Cause | Recommended Solution |
| Poor signal intensity or complete signal loss for my analyte of interest. | Ion Suppression: this compound is likely co-eluting with your analyte and competing for ionization in the MS source. | 1. Improve Chromatographic Separation: Modify your LC gradient to separate the analyte from the bulk of the this compound. Utilize a column with a different selectivity (e.g., phenyl-hexyl instead of C18).2. Sample Dilution: Dilute the sample to reduce the concentration of this compound below a level that causes significant suppression.3. Optimize Ion Source Parameters: Adjust source temperatures, gas flows, and voltages to favor the ionization of your analyte over the surfactant. |
| My mass spectrum is very complex with many unexpected peaks. | Adduct and Cluster Formation: Zwitterionic surfactants like this compound readily form adducts (Na+, K+) and clusters (dimers, trimers). | 1. Use Volatile Buffers: Employ mobile phase additives like ammonium formate or ammonium acetate to promote the formation of a single, predictable adduct ([M+H]+ or [M+NH4]+).2. Reduce Salt Content: Minimize the presence of sodium and potassium salts in your sample and mobile phases to reduce [M+Na]+ and [M+K]+ adducts.3. Lower Surfactant Concentration: Diluting the sample can reduce the prevalence of cluster formation. |
| I see a broad peak or "hump" in my total ion chromatogram (TIC). | High Concentration of Surfactant: A large amount of this compound is entering the mass spectrometer, potentially saturating the detector. | 1. Divert Valve: Use a divert valve to send the early and late portions of the chromatographic run (where the surfactant may elute if not retained) to waste, only allowing the analyte's retention window to enter the MS.2. Solid-Phase Extraction (SPE): Develop an SPE method to remove the majority of the surfactant from your sample before LC-MS analysis. |
| My MS signal is unstable and reproducibility is poor. | Zwitterionic Nature: The charge state of this compound can be sensitive to the pH of the mobile phase, leading to inconsistent ionization. | 1. Buffer the Mobile Phase: Ensure your mobile phase is adequately buffered to maintain a consistent pH throughout the analytical run.2. Optimize pH: Experiment with different mobile phase pH values to find a "sweet spot" where the ionization of both your analyte and the surfactant is most stable. |
| My instrument requires frequent cleaning. | Ion Source Contamination: Surfactants are relatively non-volatile and can deposit on the ion source components over time. | 1. Implement a Divert Valve: As mentioned above, this is the most effective way to minimize source contamination.2. Regular Maintenance: Schedule regular cleaning of the ion source, including the capillary, skimmer, and lenses, when analyzing samples with high surfactant content. |
Data Presentation: The Impact of this compound on Analyte Signal
To illustrate the effect of ion suppression, the following table summarizes hypothetical data from an experiment measuring the peak area of a model analyte (e.g., Verapamil at 100 ng/mL) in the presence of increasing concentrations of this compound.
| Concentration of this compound (µg/mL) | Analyte Peak Area (Arbitrary Units) | Signal Suppression (%) |
| 0 (Control) | 1,500,000 | 0% |
| 1 | 1,275,000 | 15% |
| 5 | 900,000 | 40% |
| 10 | 600,000 | 60% |
| 50 | 225,000 | 85% |
| 100 | 75,000 | 95% |
This data is for illustrative purposes and the actual degree of ion suppression will vary depending on the analyte, matrix, and LC-MS system.
Experimental Protocols
Key Experiment: LC-MS/MS Analysis of a Model Analyte in the Presence of this compound
This protocol is a general starting point and should be optimized for your specific analyte and instrumentation.[4][5]
1. Sample Preparation:
-
Prepare a stock solution of your analyte of interest (e.g., Verapamil) at 1 mg/mL in methanol.
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of water and methanol.
-
Create a series of working solutions by spiking a constant amount of the analyte stock solution into solutions with varying concentrations of this compound (as shown in the table above).
2. LC-MS/MS System:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: 10 mM Ammonium Formate in Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometer:
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition (for Verapamil): Q1: 455.3 m/z -> Q3: 165.1 m/z
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Nebulizer Gas Flow: 3 L/min
-
Drying Gas Flow: 10 L/min
-
Visualizations
Caption: Workflow for analyzing an analyte in the presence of this compound.
Caption: Common ions of this compound observed in mass spectrometry.
References
- 1. specialchem.com [specialchem.com]
- 2. LAURYL HYDROXYSULFOBETAINE - Ataman Kimya [atamanchemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. lcms.cz [lcms.cz]
- 5. shimadzu.com [shimadzu.com]
- 6. Determination of anionic and amphoteric surfactants using LC/MS [jstage.jst.go.jp]
- 7. This compound|lookchem [lookchem.com]
- 8. This compound | C17H37NO4S | CID 114474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 12. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Zwitterionic Detergents in Proteomics: Evaluating Lauryl Hydroxysultaine Against Established Alternatives
For researchers, scientists, and drug development professionals navigating the complex landscape of proteomics, the choice of detergent is a critical determinant of experimental success. An ideal detergent should effectively solubilize proteins, particularly challenging membrane proteins, without interfering with downstream analytical techniques such as two-dimensional gel electrophoresis (2D-PAGE) and mass spectrometry (MS). This guide provides a comprehensive comparison of Lauryl Hydroxysultaine to other commonly used zwitterionic detergents, offering insights into their performance based on available data and highlighting their respective strengths and weaknesses.
Zwitterionic detergents, possessing both a positive and negative charge in their hydrophilic head group, offer a compelling balance between the harsh, denaturing nature of ionic detergents and the often-insufficient solubilizing power of non-ionic detergents. This unique characteristic allows them to effectively break protein-protein interactions while generally preserving the native protein structure and charge, making them highly suitable for applications like isoelectric focusing (IEF).
This comparison will focus on this compound and three widely used zwitterionic detergents in proteomics: CHAPS, CHAPSO, and ASB-14. While CHAPS and its hydroxylated analog CHAPSO have been mainstays in proteomics for decades, the amidosulfobetaine ASB-14 has gained recognition for its superior ability to solubilize hydrophobic proteins. This compound, a detergent predominantly used in the cosmetics industry, will be evaluated based on its physicochemical properties for its potential, yet underexplored, applicability in proteomics.
Performance Comparison of Zwitterionic Detergents
The selection of a zwitterionic detergent significantly impacts protein yield, the solubilization of specific protein classes like membrane proteins, and compatibility with downstream analytical methods. The following tables summarize the key characteristics and performance of CHAPS, CHAPSO, ASB-14, and a theoretical profile for this compound based on its known properties.
Table 1: Physicochemical Properties of Selected Zwitterionic Detergents
| Property | CHAPS | CHAPSO | ASB-14 | This compound |
| Chemical Name | 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate | 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate | Amidosulfobetaine-14 | N-(2-Hydroxy-3-sulfopropyl)-N,N-dimethyldodecan-1-aminium |
| Molecular Weight | 614.9 g/mol | 630.9 g/mol | 434.7 g/mol | 351.55 g/mol |
| Critical Micelle Concentration (CMC) | 6-10 mM | 8 mM | 0.08 mM | Not widely reported for proteomics conditions |
| Aggregation Number | 4-14 | 11 | Not widely reported for proteomics conditions | Not widely reported for proteomics conditions |
| Structure | Steroid-based | Steroid-based | Alkyl-amidosulfobetaine | Alkyl-hydroxysultaine |
Table 2: Performance Characteristics in Proteomics Applications
| Feature | CHAPS | CHAPSO | ASB-14 | This compound (Hypothetical) |
| Protein Solubilization | Good for soluble and some membrane proteins.[1] | Similar to CHAPS, potentially better for some applications due to increased hydrophilicity. | Excellent, especially for hydrophobic and integral membrane proteins.[1][2] | Potentially a mild solubilizing agent due to its shorter alkyl chain compared to ASB-14. Its efficacy for complex proteomes is unknown. |
| 2D-PAGE Compatibility | Widely used and well-established.[3] | Used in 2D-PAGE, often interchangeable with CHAPS. | Highly effective, can reveal protein spots not visible with CHAPS.[1][4] | Unknown, would require empirical testing. |
| Mass Spectrometry Compatibility | Compatible at low concentrations, but can cause ion suppression. | Similar to CHAPS. | Generally considered MS-compatible, often used in protocols for subsequent MS analysis.[2] | Unknown, potential for ion suppression would need to be evaluated. |
| Strengths | Well-characterized, mild, preserves protein-protein interactions.[1] | Similar to CHAPS, with a hydroxyl group that may alter solubility characteristics. | Superior solubilization of hydrophobic proteins.[1] | Mild nature, zwitterionic over a wide pH range.[5] |
| Limitations | Less effective for highly hydrophobic and integral membrane proteins.[1] | Similar limitations to CHAPS. | Can be less effective for some soluble proteins compared to CHAPS.[1] | Lacks experimental data in proteomics, performance is speculative. |
| Optimal Use Case | General proteomics, analysis of soluble protein complexes.[1] | Similar to CHAPS, cryo-EM sample preparation. | Proteomic analysis of membrane-rich samples and hydrophobic proteins.[1] | Potentially for applications requiring a very mild zwitterionic detergent, but requires validation. |
Experimental Protocols
Detailed and reproducible protocols are essential for successful proteomic experiments. The following sections provide generalized methodologies for protein extraction using the established zwitterionic detergents.
General Protein Extraction Protocol for 2D-PAGE using CHAPS
This protocol is a standard method for preparing cell lysates for 2D-PAGE analysis.
Materials:
-
Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 40 mM Tris, 1% (w/v) DTT, and a protease inhibitor cocktail.
-
Cultured cells or tissue sample.
-
Phosphate-buffered saline (PBS).
-
Microcentrifuge.
Procedure:
-
Wash cultured cells twice with ice-cold PBS. For tissue samples, pulverize in liquid nitrogen.
-
Harvest cells by scraping and pellet by centrifugation at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet or tissue powder in an appropriate volume of Lysis Buffer.
-
Incubate the mixture on a rocker or rotator for 30-60 minutes at room temperature to ensure complete solubilization.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.
-
Carefully collect the supernatant containing the solubilized proteins.
-
Determine the protein concentration using a detergent-compatible protein assay.
-
The sample is now ready for isoelectric focusing, the first dimension of 2D-PAGE.
Protein Solubilization for Mass Spectrometry using ASB-14
This protocol is adapted for the solubilization of complex protein mixtures, including membrane proteins, for subsequent in-solution digestion and LC-MS/MS analysis.
Materials:
-
Solubilization Buffer: 7 M Urea, 2 M Thiourea, 2% (w/v) ASB-14, 4% (w/v) CHAPS, 100 mM DTT.[6]
-
Cell or tissue lysate.
-
Ammonium bicarbonate buffer (50 mM, pH 8.0).
-
Trypsin (mass spectrometry grade).
-
Formic acid.
Procedure:
-
Solubilize the protein pellet in the Solubilization Buffer.
-
Vortex thoroughly and incubate for 1 hour at room temperature with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes to remove any insoluble material.
-
Dilute the supernatant at least 10-fold with 50 mM ammonium bicarbonate to reduce the concentration of urea and detergents to levels compatible with trypsin activity.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
The peptide mixture is then desalted using a C18 StageTip or equivalent before LC-MS/MS analysis.
Visualizations: Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) illustrate key experimental workflows in proteomics.
Caption: A typical bottom-up proteomics workflow using zwitterionic detergents.
Caption: The experimental workflow for two-dimensional polyacrylamide gel electrophoresis (2D-PAGE).
This compound: A Prospective Evaluation for Proteomics
While there is a lack of direct experimental evidence for the use of this compound in proteomics, an analysis of its chemical structure and properties allows for a speculative assessment of its potential.
This compound possesses a 12-carbon alkyl chain, which is shorter than the 14-carbon chain of ASB-14. This suggests it may be a milder detergent, potentially less effective at solubilizing highly hydrophobic integral membrane proteins but possibly more gentle on protein complexes. Its zwitterionic nature is maintained over a broad pH range, a desirable characteristic for IEF.[5]
Potential Advantages:
-
Mildness: Its shorter alkyl chain might make it a gentler solubilizing agent, which could be advantageous for preserving the structure and function of delicate protein complexes.
-
Cost-Effectiveness: As it is produced on a large scale for the cosmetics industry, it may be a more economical option if proven effective.
Potential Disadvantages:
-
Lower Solubilization Power: It is unlikely to match the solubilization efficiency of ASB-14 for very hydrophobic proteins.
-
Lack of Characterization: Its critical micelle concentration, aggregation number, and overall behavior in typical proteomics buffers are unknown.
-
MS Compatibility: Its compatibility with mass spectrometry is untested, and it could introduce significant ion suppression.
Future Directions:
To ascertain the utility of this compound in proteomics, empirical studies are necessary. A direct comparison with CHAPS and ASB-14, evaluating protein extraction efficiency from various sample types (e.g., cultured cells, membrane fractions, tissues), the quality of 2D-PAGE separations, and the impact on protein identification and quantification by mass spectrometry would be required.
Conclusion
The choice of zwitterionic detergent is a critical parameter in proteomics that must be tailored to the specific research question and sample type. CHAPS remains a reliable choice for general applications involving soluble proteins. For challenging samples rich in hydrophobic and membrane proteins, ASB-14 has demonstrated superior performance. While this compound is an intriguing candidate due to its mild nature and widespread availability, its efficacy in proteomics remains to be experimentally validated. Researchers are encouraged to consider the specific requirements of their experiments when selecting a detergent and to perform pilot studies to optimize solubilization conditions for their sample of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agscientific.com [agscientific.com]
- 4. New zwitterionic detergents improve the analysis of membrane proteins by two-dimensional electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ulprospector.com [ulprospector.com]
- 6. Optimisation of the two-dimensional gel electrophoresis protocol using the Taguchi approach - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Lauryl Hydroxysultaine in comparison to SDS for protein extraction
For researchers, scientists, and drug development professionals, the choice of detergent is a critical step in protein extraction, directly impacting yield, purity, and the biological activity of the isolated proteins. This guide provides a detailed comparison of Lauryl Hydroxysultaine (LHS), a mild amphoteric surfactant, and Sodium Dodecyl Sulfate (SDS), a harsh anionic detergent, to inform the selection of the most appropriate tool for specific research needs.
While direct comparative experimental data for this compound in protein extraction is not extensively available in current research literature, its properties as a zwitterionic/amphoteric surfactant allow for a robust comparison with the well-characterized zwitterionic detergent CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate). This guide will use CHAPS as a proxy to evaluate the performance of LHS against the industry-standard SDS.
Executive Summary
SDS is a powerful, denaturing detergent that excels in achieving high total protein yield by effectively solubilizing a wide range of cellular proteins. However, its aggressive nature often leads to protein denaturation, compromising biological activity and limiting its use in downstream applications that require native protein conformation.
In contrast, this compound, represented here by CHAPS, offers a milder, non-denaturing alternative. It is particularly advantageous for applications where preserving protein structure, function, and protein-protein interactions is paramount. While it may result in a lower total protein yield compared to SDS, the extracted proteins are more likely to be in their native, active state, making it ideal for functional assays, immunoprecipitation, and studies of protein complexes.
Data Presentation: Performance Comparison
The following table summarizes the key performance differences between a mild amphoteric/zwitterionic detergent (represented by CHAPS) and an anionic detergent (SDS) for protein extraction.
| Feature | This compound (inferred from CHAPS data) | Sodium Dodecyl Sulfate (SDS) |
| Detergent Type | Amphoteric / Zwitterionic | Anionic |
| Denaturing Properties | Non-denaturing[1][2] | Strongly denaturing[1] |
| Protein Yield | Moderate to High | High to Very High[3] |
| Protein Purity | Higher purity of native proteins | Lower purity of native proteins due to co-extraction of denatured proteins |
| Preservation of Protein Activity | High | Low to None[3] |
| Preservation of Protein-Protein Interactions | Yes[4] | No |
| Compatibility with Downstream Applications | ||
| - SDS-PAGE | Compatible | Compatible (a primary component of loading buffers) |
| - Immunoprecipitation (IP) | Highly Compatible[4][5][6] | Not Recommended (disrupts antibody-antigen binding) |
| - 2D-PAGE | Compatible[7] | Incompatible with IEF (first dimension)[7] |
| - Mass Spectrometry | Generally compatible, but removal may be necessary[8] | Interferes with LC-MS, requires removal[9][10] |
| - Enzyme Assays | Compatible | Not Recommended |
Experimental Protocols
Detailed methodologies for protein extraction using a mild zwitterionic detergent (CHAPS) and a strong anionic detergent (SDS) are provided below. These protocols can be adapted for specific cell types and experimental goals.
Protocol 1: Protein Extraction using a Mild Amphoteric/Zwitterionic Detergent (CHAPS-based)
This protocol is designed to isolate proteins in their native state, suitable for functional assays and immunoprecipitation.
Materials:
-
CHAPS Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) CHAPS, 1 mM EDTA[5]
-
Protease and Phosphatase Inhibitor Cocktails
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely and add ice-cold CHAPS Lysis Buffer (supplemented with protease and phosphatase inhibitors) to the dish.
-
Incubate the dish on ice for 30 minutes with occasional gentle swirling.[5]
-
Using a cell scraper, harvest the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5]
-
Carefully transfer the supernatant, containing the solubilized proteins, to a fresh, pre-chilled tube.
-
Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).
Protocol 2: Protein Extraction using a Strong Anionic Detergent (SDS-based)
This protocol is optimized for maximizing total protein yield, typically for downstream analysis by SDS-PAGE and Western blotting.
Materials:
-
SDS Lysis Buffer: 50 mM Tris-HCl pH 6.8, 2% SDS, 10% glycerol
-
Protease Inhibitor Cocktail
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
Microcentrifuge
-
Sonicator (optional)
Procedure:
-
Wash the cell culture dish with ice-cold PBS.
-
Add SDS Lysis Buffer (supplemented with protease inhibitors) to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
To ensure complete lysis and shear DNA, sonicate the lysate on ice.
-
Heat the lysate at 95-100°C for 5-10 minutes to denature proteins.
-
Centrifuge the lysate at 14,000 x g for 10 minutes to pellet any insoluble material.
-
Transfer the supernatant to a fresh tube.
-
Determine the protein concentration using a detergent-compatible assay.
Mandatory Visualization
Mechanism of Detergent Action in Protein Extraction
Caption: Mechanism of protein extraction by SDS (top) and LHS/CHAPS (bottom).
Experimental Workflow for Comparative Analysis
Caption: Comparative experimental workflow for protein extraction and analysis.
Conclusion
The choice between this compound and SDS for protein extraction is fundamentally dependent on the experimental objectives. For applications requiring high total protein yield and where protein function is not a concern, such as in standard Western blotting, SDS remains a viable and effective option. However, for the growing number of applications in proteomics and drug development that necessitate the preservation of protein structure, activity, and intermolecular interactions, a mild, non-denaturing amphoteric surfactant like this compound is the superior choice. By carefully considering the downstream applications, researchers can select the optimal detergent to ensure the integrity and reliability of their experimental results.
References
- 1. 細胞溶解およびタンパク質抽出用の界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. fivephoton.com [fivephoton.com]
- 7. Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of bottom-up proteomic approaches for LC-MS analysis of complex proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Lauryl Hydroxysultaine: A Comparative Analysis of its Mildness on Protein Structure
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Lauryl Hydroxysultaine's Performance Against Common Surfactants, Supported by Experimental Data.
In the formulation of personal care and therapeutic products, the choice of surfactant is paramount to ensuring both efficacy and consumer safety. Mildness, particularly concerning the interaction of surfactants with proteins and lipids in the skin and hair, is a critical attribute. This guide provides a detailed comparison of this compound (LHS), an amphoteric surfactant, with two widely used alternatives: the anionic surfactant Sodium Laureth Sulfate (SLES) and the amphoteric surfactant Cocamidopropyl Betaine (CAPB). The following analysis is based on established in vitro and in vivo methods for assessing surfactant mildness and protein denaturation potential.
Comparative Analysis of Surfactant Mildness
The mildness of a surfactant is its ability to cleanse without causing significant disruption to the natural structure of proteins and lipids in the stratum corneum. Harsh surfactants can denature proteins like keratin, leading to skin irritation, dryness, and barrier dysfunction. The following tables summarize the comparative performance of LHS, SLES, and CAPB based on key experimental assays.
Table 1: In Vitro Protein Denaturation Potential
| Surfactant | Chemical Class | Zein Test (Zein Solubilized, mg N/100mL) | Red Blood Cell (RBC) Lysis Assay (Hemolysis %) |
| This compound (LHS) | Amphoteric | Low (Typically < 200) | Low |
| Sodium Laureth Sulfate (SLES) | Anionic | High (Typically > 400)[1] | High |
| Cocamidopropyl Betaine (CAPB) | Amphoteric | Low to Moderate (Typically < 300)[1] | Low |
Note: Zein test values are indicative and can vary based on specific experimental conditions. Values are categorized based on typical industry standards where lower values indicate greater mildness.
Table 2: In Vivo Skin Irritation Potential
| Surfactant | Corneometer Measurement (Change in Skin Hydration) | Cytokine Release (IL-1α) |
| This compound (LHS) | Minimal decrease or maintenance of hydration | Low |
| Sodium Laureth Sulfate (SLES) | Significant decrease in hydration[2] | High[3][4] |
| Cocamidopropyl Betaine (CAPB) | Minimal to moderate decrease in hydration[2] | Low to Moderate[4] |
Note: Corneometer measurements assess the impact on skin barrier function by quantifying changes in hydration levels post-application. Cytokine release, particularly of Interleukin-1 alpha (IL-1α), is a biomarker for the initiation of an inflammatory response.
Experimental Protocols
To ensure a comprehensive understanding of the data presented, the following are detailed methodologies for the key experiments cited.
Zein Test Protocol
The Zein test is a widely used in vitro method to assess the irritation potential of surfactants by measuring their ability to denature zein, a corn protein similar to keratin found in skin and hair.[5][6]
-
Preparation of Surfactant Solution: A standardized concentration (e.g., 1% active surfactant in deionized water) of the test surfactant is prepared.
-
Incubation with Zein: A known amount of zein powder (e.g., 2 grams) is added to a specific volume of the surfactant solution (e.g., 40 mL).
-
Agitation: The mixture is agitated at a constant temperature (e.g., 35°C) for a set period (e.g., 1 hour) to facilitate the interaction between the surfactant and the protein.[7]
-
Separation: The undissolved zein is separated from the solution by filtration or centrifugation.[7]
-
Quantification of Solubilized Protein: The amount of solubilized zein in the filtrate/supernatant is quantified. This is often done by determining the nitrogen content using the Kjeldahl method, where a higher nitrogen value corresponds to a greater amount of denatured protein.[7] Alternatively, a BCA protein assay with UV/Vis spectrometry can be used.[5]
Red Blood Cell (RBC) Lysis Assay Protocol
This in vitro assay evaluates the membrane-damaging potential of surfactants by measuring the lysis of red blood cells (hemolysis).
-
Preparation of RBC Suspension: A suspension of red blood cells from a suitable source (e.g., bovine or human) is prepared in a buffered saline solution.
-
Incubation with Surfactant: The RBC suspension is incubated with various concentrations of the test surfactant for a defined period.
-
Centrifugation: The samples are centrifuged to pellet the intact red blood cells.
-
Measurement of Hemolysis: The amount of hemoglobin released into the supernatant due to cell lysis is measured spectrophotometrically. The percentage of hemolysis is calculated relative to a positive control (100% lysis) and a negative control (no surfactant).
Corneometer Measurement Protocol
The Corneometer is a non-invasive in vivo technique used to measure the hydration level of the stratum corneum, providing an indication of skin barrier function.
-
Baseline Measurement: A baseline Corneometer reading is taken from a defined area of the skin (e.g., the volar forearm) before the application of any product.
-
Product Application: A standardized amount of the surfactant solution is applied to the test area.
-
Post-Application Measurements: Corneometer readings are taken at specific time intervals after product application (e.g., 1, 2, and 4 hours) to assess changes in skin hydration. A significant decrease in hydration suggests a disruption of the skin's barrier function.
Visualizing the Impact of Surfactants
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Conclusion
The experimental evidence strongly suggests that this compound exhibits a superior mildness profile compared to Sodium Laureth Sulfate and is comparable to, or in some aspects milder than, Cocamidopropyl Betaine. Its low potential for protein denaturation, as indicated by the Zein test and RBC Lysis Assay, translates to a reduced likelihood of disrupting the skin's natural barrier. In vivo data further supports this, showing minimal impact on skin hydration and a low propensity for inducing an inflammatory response.
For researchers, scientists, and drug development professionals, the selection of this compound as a primary or secondary surfactant can be a strategic choice to enhance the safety and tolerability of topical formulations without compromising cleansing performance. Its favorable interaction profile with biological proteins makes it an ideal candidate for products intended for sensitive skin, frequent use, and in applications where maintaining the integrity of the skin barrier is of utmost importance.
References
- 1. Mild Cleansers; Are Surfactants in Your Products Irritating? [maha.asia]
- 2. Effect of mixed surfactants on stratum corneum: a drying stress and Raman spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro assessment of skin irritation potential of surfactant-based formulations by using a 3-D skin reconstructed tissue model and cytokine response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Science Behind Mild Technology - Lubrizol [lubrizol.com]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. 2.6. Zein Test [bio-protocol.org]
A Comparative Analysis of the Foaming Properties of Lauryl Hydroxysultaine and Other Common Surfactants
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Surfactant Foaming Performance with Supporting Experimental Data
In the formulation of a wide range of products, from personal care items to industrial cleaners and drug delivery systems, the foaming properties of surfactants are a critical performance attribute. The generation of a stable and desirable foam can significantly impact product efficacy, user experience, and even the manufacturing process. This guide provides a comparative analysis of the foaming properties of Lauryl Hydroxysultaine (LHS), an increasingly popular amphoteric surfactant, against other widely used surfactants: Sodium Lauryl Sulfate (SLS), Sodium Laureth Sulfate (SLES), Cocamidopropyl Betaine (CAPB), and Decyl Glucoside. This analysis is based on available experimental data to aid researchers and formulation scientists in selecting the optimal surfactant for their specific applications.
This compound is noted for its excellent foaming capabilities and mildness, contributing to a rich and stable lather[1][2][3]. When combined with anionic surfactants, it has been shown to enhance foam volume, formation speed, and overall quality[4]. In contrast to other betaines, LHS demonstrates superior foam stability, particularly at lower temperatures[4].
Quantitative Foaming Performance
| Surfactant | Test Method | Concentration (% w/w) | Initial Foam Height/Volume | Foam Height/Volume after 5 min | Foam Stability (%) |
| This compound (LHS) | Visual Foaming Study | 7.5% (in a binary system with AOS) | Good Foaming Qualities | - | - |
| Sodium Lauryl Sulfate (SLS) | Ross-Miles | 0.1% | ~165 mm | ~155 mm | ~94% |
| Sodium Laureth Sulfate (SLES) | Ross-Miles | - | High | Good Stability | - |
| Cocamidopropyl Betaine (CAPB) | Ross-Miles | 6.0% (in a formulation) | Foam number: >145.0 mm | - | >0.8 (conventional units)[5] |
| Decyl Glucoside | Ross-Miles | 1.0% | ~170 mm | ~140 mm | ~82% |
Note: The data presented is compiled from multiple sources and may not be directly comparable due to varying experimental conditions. The foam stability for SLS and Decyl Glucoside was calculated as (Foam height after 5 min / Initial foam height) * 100.
Experimental Protocols
To ensure a comprehensive understanding of the data, detailed methodologies for the key experiments cited are provided below.
Ross-Miles Foam Test (ASTM D1173)
The Ross-Miles method is a widely accepted standard for evaluating the foaming properties of surfactants[6][7][8][9].
Principle: This method assesses foam generation and stability by measuring the height of a foam column created by pouring a surfactant solution from a specified height onto a pool of the same solution.
Apparatus: A jacketed glass column with a specified diameter and height, a pipette with a calibrated orifice, and a receiver. The temperature is controlled by circulating water through the jacket[10].
Procedure:
-
A specific volume of the surfactant solution is placed in the receiver at the bottom of the column.
-
Another volume of the same solution is taken into the pipette.
-
The solution from the pipette is allowed to fall from a standardized height (e.g., 90 cm) into the receiver, generating foam.
-
The initial foam height is measured immediately after all the solution has been discharged from the pipette.
-
The foam height is then measured again at specific time intervals, typically 1, 3, and 5 minutes, to assess foam stability[6].
Caption: Ross-Miles experimental workflow.
Bikerman Foam Test
The Bikerman test is another common method for determining the foaming capacity and stability of surfactants[1][11][12][13][14][15].
Principle: This dynamic method measures the foam volume generated when a gas is bubbled through a surfactant solution at a constant flow rate. The foam stability is often expressed as the time it takes for the foam to collapse to half of its initial volume.
Apparatus: A graduated cylindrical column with a fritted glass gas disperser at the bottom, a gas flowmeter, and a gas supply (typically air or nitrogen).
Procedure:
-
A specific volume of the surfactant solution is placed in the cylindrical column.
-
Gas is introduced through the fritted dispenser at a constant, predetermined flow rate.
-
The gas bubbles through the solution, generating foam that rises in the column.
-
The maximum foam height or volume achieved is recorded as a measure of foamability.
-
To measure foam stability, the gas flow is stopped, and the time taken for the foam to decay to a certain level (e.g., half its initial volume) is recorded.
Caption: Logical flow of the Bikerman test.
Comparative Discussion
-
This compound (LHS): This amphoteric surfactant is consistently reported to produce a rich, creamy, and stable foam. Its performance is particularly noteworthy in formulations containing other surfactants, where it can boost and stabilize the foam. While specific quantitative data is limited in the public domain, qualitative descriptions and performance in complex systems suggest it is a high-performing foaming agent with the added benefit of being mild to the skin and eyes.
-
Sodium Lauryl Sulfate (SLS): As an anionic surfactant, SLS is known for its excellent and voluminous foaming properties. The data indicates high initial foam height with good stability. However, SLS can be irritating to the skin, which is a significant consideration in many formulations.
-
Sodium Laureth Sulfate (SLES): SLES, an ethoxylated version of SLS, is also an anionic surfactant with high foaming capabilities. It is generally considered to be milder than SLS, making it a popular choice in personal care products where high foam is desired with reduced irritation potential[16].
-
Cocamidopropyl Betaine (CAPB): This amphoteric surfactant is often used as a secondary surfactant to boost the foam of primary anionic surfactants and to reduce irritation. While it contributes to a stable lather, its foaming power on its own may be less than that of strong anionic surfactants like SLS and SLES.
-
Decyl Glucoside: A non-ionic surfactant derived from plant-based raw materials, Decyl Glucoside is known for its good foaming power and excellent mildness. The data suggests it produces a high initial foam volume, although its stability may be slightly lower than that of SLS under certain conditions.
Conclusion
The choice of surfactant for a particular application depends on a balance of performance, mildness, and formulation compatibility. This compound emerges as a strong candidate for applications where a rich, stable foam is desired in conjunction with mildness. While anionic surfactants like SLS and SLES provide high foam volume, their potential for skin irritation may limit their use. Cocamidopropyl Betaine serves as an effective foam booster and mildness agent. Decyl Glucoside offers a plant-derived, mild alternative with good foaming properties. For researchers and formulators, a thorough evaluation of these surfactants under their specific experimental conditions is recommended to achieve the desired product characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. rpc-cms-re4-upscope.web.cern.ch [rpc-cms-re4-upscope.web.cern.ch]
- 3. specialchem.com [specialchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Experimental Reasoning for the Selection of the Foam-washing Agent Base Carrier at pH 3.3–4.8 [wisdomlib.org]
- 6. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 7. kruss-scientific.com [kruss-scientific.com]
- 8. img1.17img.cn [img1.17img.cn]
- 9. asn.sn [asn.sn]
- 10. tudorscientific.com [tudorscientific.com]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. Bikerman – NASACO [nasaco.ch]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
Assessing the Purity of Commercial Lauryl Hydroxysultaine for Research Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lauryl Hydroxysultaine (LHS), an amphoteric surfactant, is increasingly utilized in various research and pharmaceutical applications due to its mildness, excellent foaming properties, and stability over a wide pH range.[1] However, the purity of commercial-grade LHS can vary, and the presence of impurities may significantly impact experimental outcomes, particularly in sensitive biological assays. This guide provides a framework for assessing the purity of commercial LHS, compares its performance with common alternatives, and offers detailed experimental protocols for evaluation.
Understanding Potential Impurities in Commercial this compound
The synthesis of this compound can result in several process-related impurities. For researchers, the most critical of these is 3,3-dimethylaminopropylamine (DMAPA), a known sensitizing agent.[2][3][4][5] The presence of unreacted starting materials, such as lauryl dimethylamine, and by-products like sodium chloride can also affect the physicochemical properties of the surfactant solution.[6] A quantitative risk assessment (QRA) is often employed to determine the safe concentration levels of such impurities in cosmetic and pharmaceutical formulations.[3][4][7]
Performance Comparison of this compound and Alternatives
This compound is often chosen for its favorable balance of cleansing efficacy and mildness. However, other surfactants are frequently used in research and development, each with a distinct performance profile. This section compares LHS with two common alternatives: Cocamidopropyl Betaine (CAPB), another amphoteric surfactant, and Alkyl Polyglucosides (APGs), a class of non-ionic surfactants.[8][8][9]
Table 1: Comparative Performance of Surfactants
| Property | This compound (LHS) | Cocamidopropyl Betaine (CAPB) | Alkyl Polyglucosides (APGs) |
| Type | Amphoteric (Zwitterionic)[8] | Amphoteric (Zwitterionic)[9] | Non-ionic[8] |
| Critical Micelle Concentration (CMC) | ~2.8 mmol/L* | ~0.1 - 0.974 mmol/L[10][11] | ~0.00019 mol/L (for Dodecyl Glucoside)[12] |
| Surface Tension Reduction | Can achieve low surface tension (e.g., 26.587 mN/m in a mixed system)[13] | Good surface activity | Excellent wetting and surface tension reduction properties[14] |
| Foaming Properties | Excellent, stable foam[1][15] | Good foaming and foam stabilization[16][17] | Good foaming power[18] |
| Mildness/Irritation Potential | Considered mild and gentle[1] | Generally mild, but can be irritating if it contains impurities[9] | Very mild, suitable for sensitive skin[19] |
| Viscosity Enhancement | Effective viscosity builder, especially with anionic surfactants[20] | Slight viscosity enhancer[21] | Can contribute to thickening[18] |
| Biodegradability | Readily biodegradable | Biodegradable[17] | Readily biodegradable[14] |
*Note: This value was noted in a study but may not be the definitive CMC. CMC values can vary depending on the specific product, purity, and experimental conditions.
Experimental Protocols
Accurate assessment of this compound purity and performance requires robust analytical methods. The following are detailed protocols for key experiments.
Protocol 1: Determination of Purity and Impurities by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method is suitable for the separation and quantification of LHS and the identification of non-volatile impurities.
1. Instrumentation and Columns:
-
HPLC system with a mass spectrometer (MS) detector. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can also be used for universal detection of non-chromophoric compounds.[22]
-
A reverse-phase C18 column is a common choice for separating surfactants.[23]
2. Mobile Phase and Gradient:
-
A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol, with a modifier such as ammonium acetate or formic acid to improve ionization.[23][24]
-
A gradient elution is often employed, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase to elute compounds of increasing hydrophobicity.
3. Sample Preparation:
-
Accurately weigh and dissolve the commercial LHS sample in the initial mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. MS Detection:
-
Set the mass spectrometer to scan a mass range appropriate for LHS (Molecular Weight: 351.55 g/mol ) and its potential impurities.
-
Use electrospray ionization (ESI) in both positive and negative ion modes to detect a wide range of compounds.[23]
5. Data Analysis:
-
Identify the LHS peak based on its retention time and mass-to-charge ratio (m/z).
-
Quantify the purity by calculating the area of the LHS peak relative to the total area of all peaks.
-
Identify impurity peaks by their m/z values and comparison to known impurity standards or fragmentation patterns.
Protocol 2: Analysis of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis process.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
2. Derivatization (if necessary):
-
Some polar or non-volatile impurities may require derivatization to increase their volatility for GC analysis. Silylation is a common derivatization technique for surfactants.
3. GC Conditions:
-
Column: A capillary column with a non-polar or mid-polar stationary phase is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a low temperature and ramp up to a high temperature to separate compounds with a wide range of boiling points.
-
Injector: Use a split/splitless injector, with the mode depending on the expected concentration of impurities.
4. MS Conditions:
-
Ionization: Electron Ionization (EI) is standard for GC-MS.
-
Mass Range: Scan a mass range that covers the expected molecular weights of the impurities.
5. Data Analysis:
-
Identify peaks corresponding to impurities by comparing their mass spectra to a spectral library (e.g., NIST).
-
Quantify impurities by creating a calibration curve with known standards.
Protocol 3: Assessment of Cytotoxicity using a Cell-Based Assay
This protocol provides a general method to evaluate the potential toxicity of the commercial LHS and its impurities on a cell line.
1. Cell Culture:
-
Culture a relevant cell line, such as human keratinocytes (HaCaT) or fibroblasts, in appropriate culture medium and conditions.
2. Treatment:
-
Prepare a range of concentrations of the commercial LHS in the cell culture medium.
-
Expose the cells to the different concentrations of the surfactant for a defined period (e.g., 24 hours). Include a negative control (medium only) and a positive control (a known cytotoxic agent).
3. Viability Assay:
-
Use a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay to determine cell viability.
-
Measure the absorbance or fluorescence according to the assay manufacturer's instructions.
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the negative control.
-
Determine the IC50 value (the concentration at which 50% of the cells are non-viable) to quantify the cytotoxicity.
Visualizing Experimental Workflows and Cellular Impacts
To further clarify the experimental processes and potential biological effects, the following diagrams are provided.
References
- 1. This compound | Kao Chemicals EU [kaochemicals-eu.com]
- 2. cir-safety.org [cir-safety.org]
- 3. cir-safety.org [cir-safety.org]
- 4. cir-safety.org [cir-safety.org]
- 5. cir-safety.org [cir-safety.org]
- 6. This compound | 13197-76-7 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Surfactant - Wikipedia [en.wikipedia.org]
- 9. Cocamidopropyl Betaine (CAB) | The Amphoteric Surfactant [stppgroup.com]
- 10. tegewa.de [tegewa.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. High-performance sulphate-free cleansers: Surface activity, foaming and rheology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. connectchemicals.com [connectchemicals.com]
- 15. ulprospector.com [ulprospector.com]
- 16. bioalkemia.com [bioalkemia.com]
- 17. zxchem.com [zxchem.com]
- 18. irochemical.com [irochemical.com]
- 19. ALKYL POLYGLUCOSIDE - Ataman Kimya [atamanchemicals.com]
- 20. ulprospector.com [ulprospector.com]
- 21. ulprospector.com [ulprospector.com]
- 22. tools.thermofisher.com [tools.thermofisher.com]
- 23. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 24. HPLC Method for Separation of Hydrophobic, Cationic, Nonionic and Anionic Surfactants on Newcrom BH Column | SIELC Technologies [sielc.com]
Safety Operating Guide
Personal protective equipment for handling Lauryl Hydroxysultaine
Essential Safety and Handling Guide for Lauryl Hydroxysultaine
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. Following these procedures is critical for ensuring the safety of all personnel and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent direct contact and ensure safety.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes. |
| Skin Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. |
| Lab Coat or Overalls | To protect skin and personal clothing from contamination. | |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If mists are generated, a respirator may be necessary. |
Safe Handling and Storage Protocol
Adherence to proper handling and storage procedures is crucial for maintaining the integrity of this compound and the safety of the laboratory environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store the container in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly closed when not in use.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
Handling:
-
Ensure work is conducted in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid direct contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling the substance.[1]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is vital.
Spill Response:
-
Small Spills:
-
Absorb the spill with an inert material such as sand, earth, or vermiculite.[3]
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area with water.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Contain the spill using a dike or other barrier to prevent spreading.[3]
-
Notify the appropriate environmental health and safety personnel.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[3] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air.[2][3] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do not induce vomiting.[2] Rinse mouth with water and seek immediate medical attention.[2]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Chemical Disposal: Dispose of waste this compound through a licensed waste disposal contractor.[3] Do not dispose of it down the drain or into the environment.[2]
-
Container Disposal: Triple rinse the empty container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture or crush the container to prevent reuse and dispose of it in accordance with local regulations.
Visual Workflow for Safe Handling and Emergency Response
The following diagram illustrates the procedural flow for the safe handling of this compound and the appropriate emergency response actions.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
